Methyl 5-cyclopropyl-2-methoxynicotinate
Description
BenchChem offers high-quality Methyl 5-cyclopropyl-2-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-cyclopropyl-2-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-cyclopropyl-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-9(11(13)15-2)5-8(6-12-10)7-3-4-7/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECOKCNEJKTNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis of Methyl 5-cyclopropyl-2-methoxynicotinate
In the landscape of modern drug discovery, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1] Its incorporation into lead compounds is a strategic decision aimed at enhancing key pharmacological properties. The rigid, three-membered ring introduces conformational constraint, which can lock a molecule into its bioactive conformation, thereby increasing potency.[1] Furthermore, the cyclopropyl group is often used as a bioisostere for other functionalities like gem-dimethyl or vinyl groups, and its unique electronic nature can improve metabolic stability by blocking sites of oxidative metabolism, leading to a superior pharmacokinetic profile.[1]
Methyl 5-cyclopropyl-2-methoxynicotinate is a key heterocyclic building block that leverages these advantages. It serves as a versatile intermediate for the synthesis of a wide array of more complex pharmaceutical agents, where the 5-cyclopropyl-2-methoxypyridine core imparts desirable physicochemical properties. This guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to this valuable compound, grounded in established chemical principles and field-proven methodologies. We will dissect the causal logic behind experimental choices, providing not just a procedure, but a framework for understanding and optimizing the synthesis.
Part 1: The Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The central challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the C5 position of the pyridine ring and the cyclopropyl group. For this transformation, the Suzuki-Miyaura cross-coupling reaction stands as the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the use of stable, non-toxic organoboron reagents.[2][3][4]
Mechanistic Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[4][5] Understanding this mechanism is critical for troubleshooting and optimization. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide (Methyl 5-bromo-2-methoxynicotinate), forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent (cyclopropylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Part 2: Synthesis of Key Precursors
A successful synthesis relies on the high-quality preparation of its starting materials. This section details the synthesis of the two crucial precursors: the electrophilic pyridine scaffold and the nucleophilic cyclopropylboronic acid.
Synthesis of Methyl 5-bromo-2-methoxynicotinate (Precursor 1)
The synthesis of this key intermediate is efficiently achieved from commercially available methyl 2,6-dichloronicotinate. The strategy involves a regioselective nucleophilic aromatic substitution (SNAr) followed by bromination.
Workflow for Precursor 1 Synthesis
Detailed Experimental Protocol:
-
Step 1: Regioselective Methoxylation. To a solution of methyl 2,6-dichloronicotinate in methanol, sodium methoxide is added portion-wise at room temperature. The greater electrophilicity at the C2 position, influenced by the adjacent ester and ring nitrogen, directs the methoxide attack preferentially to this site. The reaction is monitored by TLC until consumption of the starting material.
-
Step 2: Dechlorination via Hydrogenolysis. The resulting methyl 6-chloro-2-methoxynicotinate is dissolved in ethanol containing a catalytic amount of Palladium on carbon (10% Pd/C) and a stoichiometric amount of a base such as triethylamine (Et₃N) to act as a halogen scavenger. The mixture is subjected to an atmosphere of hydrogen gas (H₂). The palladium catalyst facilitates the reductive cleavage of the C-Cl bond.
-
Step 3: Electrophilic Bromination. The crude Methyl 2-methoxynicotinate is dissolved in concentrated sulfuric acid, which activates the pyridine ring for electrophilic substitution. N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (0-5 °C). The electron-donating nature of the methoxy group directs the bromination to the C5 position.[6] The reaction is carefully quenched by pouring onto ice, and the precipitated product is collected by filtration.
Synthesis of Cyclopropylboronic Acid (Precursor 2)
Cyclopropylboronic acid is a stable, crystalline solid that can be prepared on a large scale.[2] The most common and reliable method involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate ester.[2][7]
Detailed Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A small amount of cyclopropyl bromide is added to initiate the reaction (indicated by gentle refluxing). The remaining cyclopropyl bromide is then added dropwise to maintain a steady reflux, forming cyclopropylmagnesium bromide.
-
Boration: The freshly prepared Grignard solution is cooled to -78 °C. A solution of trimethyl borate in anhydrous THF is added slowly via a dropping funnel, ensuring the internal temperature does not rise significantly. The low temperature is crucial to prevent side reactions, such as the addition of a second Grignard equivalent to the boron center.
-
Hydrolysis: After the addition is complete, the reaction is allowed to warm slowly to room temperature. The mixture is then carefully quenched by pouring it into a cold aqueous acid solution (e.g., HCl or H₂SO₄). This hydrolysis step converts the borate ester intermediate into the desired cyclopropylboronic acid.
-
Isolation: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., diethyl ether or methyl tert-butyl ether). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by trituration or recrystallization to yield pure cyclopropylboronic acid as a white solid.[2]
Part 3: The Key Coupling Reaction: Protocol and Optimization
With both precursors in hand, the final Suzuki-Miyaura coupling can be performed. The careful selection of catalyst, base, and solvent is paramount for achieving high yield and purity.
| Component | Example | Molar Equivalents | Purpose and Rationale |
| Aryl Halide | Methyl 5-bromo-2-methoxynicotinate | 1.0 | The electrophilic coupling partner. The C-Br bond is sufficiently reactive for oxidative addition. |
| Boronic Acid | Cyclopropylboronic Acid | 1.2 - 1.5 | The nucleophilic coupling partner. A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 0.01 - 0.05 (1-5 mol%) | Catalyzes the C-C bond formation. Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ with a Buchwald ligand like SPhos can offer higher activity for challenging substrates. |
| Base | K₂CO₃ or Na₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation by forming the boronate "ate" complex.[3] An aqueous solution is typically used. |
| Solvent System | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | - | A biphasic system is required to dissolve the organic substrates and the inorganic base, facilitating the interaction of all components at the interface. |
Detailed Experimental Protocol:
-
Reaction Setup: To a Schlenk flask is added Methyl 5-bromo-2-methoxynicotinate (1.0 eq), cyclopropylboronic acid (1.3 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the solvent (e.g., Toluene).
-
Degassing: The heterogeneous mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically achieved by bubbling argon through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Addition of Base: An aqueous solution of the base (e.g., 2M K₂CO₃, 2.5 eq) is added. The solution should also be degassed prior to addition.
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) under an argon atmosphere and stirred vigorously to ensure efficient mixing of the two phases. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford Methyl 5-cyclopropyl-2-methoxynicotinate as a pure solid.
Part 4: Product Characterization
Thorough characterization is essential to confirm the identity and purity of the final product.
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, 1H), ~7.2 (d, 1H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, CO₂CH₃), ~1.9 (m, 1H, cyclopropyl-CH), ~1.0 (m, 2H, cyclopropyl-CH₂), ~0.7 (m, 2H, cyclopropyl-CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~166, ~162, ~148, ~138, ~118, ~108, ~53, ~52, ~12, ~8 |
| Mass Spectrometry (ESI+) | m/z: 208.09 [M+H]⁺ |
Conclusion
The synthesis of Methyl 5-cyclopropyl-2-methoxynicotinate is most effectively accomplished through a strategic application of the Suzuki-Miyaura cross-coupling reaction. This approach is modular, scalable, and benefits from the high functional group tolerance characteristic of modern palladium catalysis. By carefully preparing the requisite methyl 5-bromo-2-methoxynicotinate and cyclopropylboronic acid precursors and by optimizing the coupling conditions, researchers can reliably access this valuable building block for application in pharmaceutical research and development. This guide provides the fundamental principles and practical protocols necessary to empower scientists in this endeavor.
References
-
ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved February 15, 2026, from [Link]
-
Fallan, C., et al. (2017). One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. Organic Letters. ACS Publications. [Link]
-
Optimization of the Synthesis Method of Cyclopropylboronic Acid. (2025, November 2). Career Henan Chemical Co. [Link]
- CN101440100B - Novel process for synthesizing cyclopropylboronic acid. (n.d.). Google Patents.
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). ChemSpider SyntheticPages. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. [Link]
-
An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). [Link]
-
Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
-
Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. (2025, April 10). Journal of the American Chemical Society. ACS Publications. [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010, February 3). Docentes FCT NOVA. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025, August 20). The Journal of Organic Chemistry. ACS Publications. [Link]
-
An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. [Link]
-
Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]
-
Huang, J., et al. (2008, April 1). The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry. PubMed. [Link]
-
Application Data. (n.d.). USPTO. Retrieved February 15, 2026, from [Link]
-
Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 15, 2026, from [Link]
-
Scheme 2. Synthesis of methyl-substituted cyclopropenes (2, 5 and 7)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Methyl 5-cyclopropyl-2-methoxynicotinate. (n.d.). 楚肽生物科技. Retrieved February 15, 2026, from [Link]
-
Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020, December 5). MDPI. [Link]
-
Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. [Link]
-
SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011, March 16). Patent 1704140 - EPO. [Link]
-
Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. [Link]
-
Synthesis and properties of methyl 5-(1'R,2'S)-(2-octadecylcycloprop-1-yl)pentanoate and other omega-19 chiral cyclopropane fatty acids and esters related to mycobacterial mycolic acids. (2004, January 15). Chemistry and Physics of Lipids. PubMed. [Link]
-
Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. [Link]
- US7300935B2 - Thienopyrimidine compounds and use thereof. (n.d.). Google Patents.
-
C5 Methylation Confers Accessibility, Stability and Selectivity to Picrotoxinin. (n.d.). ChemRxiv. [Link]
-
Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. (2015, January 22). OSTI.GOV. [Link]
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. audreyli.com [audreyli.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. Optimization of the Synthesis Method of Cyclopropylboronic Acid - Career Henan Chemical Co. [coreychem.com]
Unlocking Therapeutic Potential: A Technical Guide to Methoxynicotinate Derivatives and Their Targets
A Foreword for the Modern Drug Hunter: In the intricate landscape of drug discovery, the pursuit of novel chemical scaffolds with therapeutic promise is a constant endeavor. Among the vast chemical space, molecules incorporating methoxy and nicotinate functionalities have repeatedly emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This guide eschews a conventional, rigid format, instead opting for a narrative that follows the scientific journey of discovery. We will delve into the core therapeutic targets that have been identified for derivatives bearing these key functional groups, moving from the well-trodden path of anti-inflammatory agents to the complex world of oncology. This document is designed for the hands-on researcher, the discerning scientist, and the forward-thinking drug development professional, providing not just a summary of what is known, but a detailed exploration of the "how" and the "why" behind the science.
Part 1: The Anti-Inflammatory Axis - Targeting Cyclooxygenase-2 (COX-2)
The inflammatory cascade is a complex biological response, and at its heart lies the cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, making it a prime target for anti-inflammatory therapies with a potentially improved safety profile over non-selective NSAIDs.[1][2][3] The selective inhibition of COX-2 can mitigate pain and inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[1][4]
The Pharmacophore: A Tale of Two Moieties
The development of selective COX-2 inhibitors has revealed key structural requirements for potent and selective activity. The active site of COX-2 possesses a larger, more accommodating hydrophobic channel and a side pocket compared to COX-1.[2] This structural difference has been exploited in the design of diarylheterocycles like celecoxib and rofecoxib.[1][2]
While a distinct "methoxynicotinate" scaffold is not a classical COX-2 inhibitor, the incorporation of methoxy and nicotinate-like moieties into various chemical frameworks has been explored. For instance, the methoxy group, with its electron-donating and lipophilic character, can enhance binding within the hydrophobic pocket of the COX-2 active site.[5] The nicotinate moiety, a pyridine carboxylic acid ester, can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions, potentially with key residues like Arg513 at the top of the active site.[2]
Methyl nicotinate itself, upon topical application, induces a localized inflammatory response mediated by the release of prostaglandins, highlighting the interaction of the nicotinate structure with the prostaglandin synthesis pathway.[6][7][8] This effect is suppressed by inhibitors of prostaglandin biosynthesis, confirming the link to the COX pathway.[6]
Experimental Validation: A Step-by-Step Approach
Validating the activity of potential methoxynicotinate derivatives as COX-2 inhibitors requires a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based and in vivo models of inflammation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Obtain commercially available, purified human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing hematin, glutathione, and a suitable pH buffer (e.g., Tris-HCl).
-
Compound Incubation: Add varying concentrations of the test compound (solubilized in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone) and a positive control (e.g., celecoxib).
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: After a set incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Example Derivative A | >100 | 2.5 | >40 |
| Example Derivative B | 50 | 5.0 | 10 |
| Celecoxib (Control) | 15 | 0.04 | 375 |
Note: The above data is illustrative. Actual values will vary depending on the specific compounds and assay conditions.
Workflow for In Vitro COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Part 2: Disrupting the Cellular Scaffolding - Targeting Tubulin Polymerization
The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Its essential role in mitosis makes tubulin a highly attractive target for anticancer drug development.[9] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[9]
Structure-Activity Relationship (SAR) Insights
A diverse array of natural products, including vinca alkaloids and colchicine, exert their anticancer effects by inhibiting tubulin polymerization.[9][10] While a specific "methoxynicotinate" class of tubulin inhibitors is not well-established, the incorporation of methoxy and pyridine-based (nicotinate-like) moieties is a recurring theme in the design of novel tubulin-targeting agents.
For instance, a series of 2,4,6-trisubstituted nicotinonitriles, designed as pyridine-bridged analogs of the potent tubulin inhibitor combretastatin A-4, have demonstrated significant tubulin polymerization inhibitory activity.[11] The presence of methoxy groups on the aromatic rings of these compounds is often crucial for their potent antiproliferative effects, likely by enhancing interactions within the colchicine binding site on β-tubulin.[12]
A Pipeline for Evaluating Tubulin-Targeting Agents
A systematic evaluation of potential tubulin inhibitors involves a progression from in vitro polymerization assays to cell-based assays that assess the downstream cellular consequences of microtubule disruption.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Methodology:
-
Tubulin Preparation: Use commercially available, high-purity tubulin isolated from bovine brain.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Compound Addition: Add various concentrations of the test compound. Include a vehicle control, a positive control for inhibition (e.g., colchicine or a vinca alkaloid), and a positive control for polymerization (e.g., paclitaxel).
-
Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance as a function of time. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC50 value for inhibition of tubulin polymerization.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This cell-based assay determines the effect of a compound on cell cycle progression, a key downstream consequence of tubulin inhibition.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or MCF-7) to approximately 60-70% confluency.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a duration that allows for one to two cell cycles (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., vincristine).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A significant increase in the G2/M population is indicative of mitotic arrest.
Data Presentation:
| Compound | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | 55 | 25 | 20 |
| Example Derivative C | 1 | 40 | 20 | 40 |
| Example Derivative C | 5 | 20 | 10 | 70 |
| Vincristine (Control) | 0.1 | 15 | 5 | 80 |
Note: The above data is illustrative.
Workflow for Evaluating Tubulin Inhibitors
Caption: A multi-tiered workflow for the evaluation of tubulin-targeting agents.
Part 3: Modulating Cellular Signaling - Kinase Inhibition
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[13][14] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[15]
The Methoxy and Nicotinate Advantage in Kinase Inhibition
The design of kinase inhibitors often focuses on targeting the ATP-binding site. The presence of methoxy groups in small molecule inhibitors can be advantageous for several reasons. Their moderate lipophilicity can improve cell permeability and their ability to act as hydrogen bond acceptors can facilitate key interactions within the kinase active site.[5]
Gefitinib, an EGFR tyrosine kinase inhibitor, is a prominent example of a clinically successful drug that features a methoxy group.[16][17][18] The methoxy group on the quinazoline core of gefitinib contributes to its potent and selective inhibition of EGFR.[19]
While less common, the nicotinate moiety can also be incorporated into kinase inhibitor scaffolds. The pyridine ring can engage in various non-covalent interactions, and the ester functionality can be modified to tune physicochemical properties.
A Rigorous Protocol for Kinase Inhibitor Profiling
The evaluation of potential kinase inhibitors requires a systematic approach to determine their potency, selectivity, and mechanism of action.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This is a high-throughput screening-compatible assay that measures the amount of ATP remaining after a kinase reaction.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer, a solution of the kinase of interest, a specific substrate peptide, and ATP.
-
Compound Plating: In a 96- or 384-well plate, dispense various concentrations of the test compound. Include a no-enzyme control, a vehicle control, and a positive control inhibitor (e.g., staurosporine or a known selective inhibitor).
-
Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at a controlled temperature for a specific duration.
-
Detection: Add a luciferase-based detection reagent (e.g., Kinase-Glo®). The luciferase enzyme uses the remaining ATP to produce light.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of kinase activity (more ATP remaining).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Example Derivative D | EGFR | 50 |
| Example Derivative E | VEGFR2 | 150 |
| Gefitinib (Control) | EGFR | 33[17] |
Note: The above data is illustrative.
Signaling Pathway Visualization: EGFR Inhibition by a Hypothetical Methoxynicotinate Derivative
Caption: Inhibition of the EGFR signaling pathway by a hypothetical methoxynicotinate derivative.
Conclusion: A Promising Future for Methoxynicotinate Derivatives
This technical guide has illuminated the therapeutic potential of chemical scaffolds incorporating methoxy and nicotinate functionalities, with a focused exploration of their activity against three key drug targets: COX-2, tubulin, and protein kinases. The detailed experimental protocols and data presentation frameworks provided herein are intended to serve as a practical resource for researchers in the field. The versatility of these chemical moieties suggests that further exploration of the "methoxynicotinate" chemical space will undoubtedly unveil novel derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties, paving the way for the development of next-generation therapeutics.
References
-
Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. (2021). Scientific Reports, 11(1). Available from: [Link]
-
Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. (n.d.). Cancer Drug Resistance. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Current Medicinal Chemistry, 18(23), 3496-3512. Available from: [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 894-914. Available from: [Link]
-
Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. (2023). ACS Omega. Available from: [Link]
-
Tubulin-Targeted Drug Action: Functional Significance of Class II and Class IVb β-Tubulin in Vinca Alkaloid Sensitivity. (2008). Molecular Cancer Therapeutics, 7(12), 3769-3778. Available from: [Link]
-
Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids. (n.d.). Preprints.org. Available from: [Link]
-
Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. (1975). Biochemical and Biophysical Research Communications, 65(2), 563-570. Available from: [Link]
-
Topically applied methyl nicotinate evokes a temporary inflammation on human skin. (2021). Biomedical and Biopharmaceutical Research, 18(1), 38-47. Available from: [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules, 28(10), 4009. Available from: [Link]
-
Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Available from: [Link]
-
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2019). Journal of the Chemical Society of Pakistan, 41(4). Available from: [Link]
-
Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. (2015). GOV.UK. Available from: [Link]
-
Establishing a Minimal Erythema Concentration of Methyl Nicotinate for Optimum Evaluation of Anti-Inflammatories. (2016). Current pharmaceutical design. Available from: [Link]
-
Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021). YouTube. Available from: [Link]
-
Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. (1987). Biochemistry, 26(13), 3983-3990. Available from: [Link]
-
New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. (2020). Molecules, 25(18), 4242. Available from: [Link]
-
Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules. Available from: [Link]
-
Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research. (2023). Active Small Molecules. Available from: [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Indian Journal of Pharmaceutical Sciences. Available from: [Link]
-
Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). International Journal of Molecular Sciences, 24(18), 13674. Available from: [Link]
-
Gefitinib. (n.d.). PubChem. Available from: [Link]
-
Shows EGFR inhibitor gefitinib marked with two frequently occurring functional groups (R2NH and rings). (2014). ResearchGate. Available from: [Link]
-
Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (2020). ResearchGate. Available from: [Link]
-
Schedule-dependent interactions between the EGFR tyrosine kinase inhibitor gefitinib ('Iressa', ZD1839) and the DNA topoisomerase I inhibitor SN-38 in human lung cancer cells. (2004). Cancer Research, 64(7_Supplement), 1048. Available from: [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). Semantic Scholar. Available from: [Link]
-
An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). International Journal of Molecular Sciences, 24(15), 12217. Available from: [Link]
-
A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 32. Available from: [Link]
-
Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017). Current Drug Targets, 18(12), 1414-1426. Available from: [Link]
-
Compounds from Natural Sources as Protein Kinase Inhibitors. (2021). Molecules, 26(16), 4959. Available from: [Link]
-
Synthesis of Chalcones with Anticancer Activities. (2014). Molecules, 19(2), 1915-1929. Available from: [Link]
-
Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Molecules, 28(10), 4009. Available from: [Link]
-
Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. (2023). Molecules, 28(12), 4642. Available from: [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2023). Molecules, 28(12), 4642. Available from: [Link]
-
Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. (2002). Cleveland Clinic Journal of Medicine, 69(Supplement 1), SI-13-SI-21. Available from: [Link]
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. gov.uk [gov.uk]
- 5. mdpi.com [mdpi.com]
- 6. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. research.ulusofona.pt [research.ulusofona.pt]
- 9. oaepublish.com [oaepublish.com]
- 10. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]
- 12. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Strategic Framework for Developing Bioanalytical Assays for Novel Therapeutics
Introduction: The "Fit-for-Purpose" Philosophy
Developing assays for a novel compound is not merely about generating data; it is about building a chain of evidence that links molecular engagement to phenotypic outcome. As drug development professionals, we must move beyond simple "screening" and adopt a "fit-for-purpose" validation strategy.
This guide outlines a tiered assay development framework designed to validate a lead small molecule ("Compound X"). We prioritize three critical questions:
-
Does it bind? (Target Engagement)
-
Does it function? (Proximal Signaling)
-
Does it change the cell? (Phenotypic Consequence)
Strategic Workflow
The following diagram illustrates the critical path for assay development, moving from biophysical validation to cellular phenotype.
Figure 1: The tiered assay development pipeline. Progression requires meeting strict QC criteria at each gate.
Phase I: Biophysical Validation (Target Engagement)
Before assessing biological function, we must prove the compound physically engages the target. Surface Plasmon Resonance (SPR) is the gold standard here because it provides kinetic data (
Why SPR?
Unlike equilibrium methods, SPR reveals residence time (reciprocal of
Protocol: Kinetic Characterization via SPR
Objective: Determine the binding kinetics of Compound X to the target protein.
-
Ligand Immobilization:
-
Use a CM5 sensor chip (carboxymethylated dextran).
-
Activate surface with EDC/NHS (1:1 mixture) for 7 minutes.
-
Inject Target Protein (10-20 µg/mL in 10 mM Sodium Acetate, pH 4.5-5.0) to reach a density of ~2000 RU (Response Units).
-
Expert Insight: Do not over-immobilize. High density leads to mass transport limitations and steric hindrance, artificially lowering the apparent
. -
Block remaining active esters with 1 M Ethanolamine (pH 8.5).
-
-
Analyte Preparation (The Compound):
-
Prepare a concentration series of Compound X (e.g., 0 nM to 10 µM) in running buffer.
-
Critical Step: Ensure the running buffer contains the exact same % DMSO as the analyte samples (typically 1-2%). DMSO has a high refractive index; a mismatch of even 0.1% causes "bulk shift" artifacts that obscure binding signals.
-
-
Injection Cycle:
-
Association: Inject analyte for 60–120 seconds at 30 µL/min.
-
Dissociation: Switch to running buffer for 300+ seconds to monitor off-rate.
-
Regeneration: If the protein is stable, use mild acid (10 mM Glycine pH 2.5) to strip the compound. For small molecules, simple buffer flow often suffices.
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Assess
(theoretical maximum response). If experimental is significantly lower than theoretical, the protein may be inactive or aggregated.
-
Phase II: Proximal Signaling (TR-FRET)
Once binding is confirmed, we measure the immediate downstream effect (e.g., phosphorylation, protein-protein interaction). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred modality for this phase due to its robustness in high-throughput screening (HTS).
Mechanism of Action
TR-FRET utilizes long-lifetime lanthanide donors (Europium or Terbium). By introducing a time delay (50–100 µs) before measurement, short-lived background autofluorescence from the compound or cell lysate decays, leaving only the specific signal.
Figure 2: TR-FRET Principle. Energy transfer only occurs when donor and acceptor antibodies bind to the proximal target.
Protocol: Homogeneous TR-FRET Assay
Objective: Measure phosphorylation of Target Protein induced by Compound X.
-
Reagent Setup:
-
Donor: Anti-Target-Europium Cryptate.
-
Acceptor: Anti-Phospho-d2 (or XL665).
-
Plate: White, low-volume 384-well plate (Greiner or Corning). Expert Insight: White plates maximize signal reflection; low-volume reduces reagent cost and prevents meniscus effects.
-
-
Cell Treatment:
-
Seed cells (e.g., 10,000/well) and treat with Compound X for the desired time (e.g., 1 hour).
-
Lyse cells directly in the well using Lysis Buffer supplemented with phosphatase inhibitors (NaF, Na3VO4). Crucial: Phosphatase inhibitors prevent signal loss during the incubation.
-
-
Detection Step:
-
Add 5 µL of Donor antibody + 5 µL of Acceptor antibody to 10 µL of lysate.
-
Incubate for 2 hours (or overnight) at room temperature.
-
-
Readout:
-
Excitation: 320–340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Calculation: Calculate the Ratio =
. -
Why Ratiometric? This corrects for well-to-well variability in liquid handling or cell density. If a well has less volume, both signals drop, but the ratio remains constant.
-
Phase III: Phenotypic Readout (Cell Viability/ATP)
Finally, we assess the macroscopic effect. For many drug discovery campaigns, this involves measuring cell viability (cytotoxicity) or proliferation. The ATP-based luminescence assay (e.g., CellTiter-Glo) is the industry standard due to its sensitivity and "add-mix-read" simplicity.
Protocol: ATP Quantification
-
Plate Prep: Seed cells in opaque-walled 96- or 384-well plates.
-
Compound Addition: Treat with Compound X for 24–72 hours.
-
Reagent Addition: Add CellTiter-Glo reagent (equal volume to culture medium).
-
Mixing: Orbitally shake for 2 minutes to induce cell lysis.
-
Equilibration: Incubate 10 minutes to stabilize the luminescent signal.
-
Measurement: Read total luminescence (integration time: 0.5–1.0 second).
Validation & Quality Control
A protocol is only as good as its reproducibility. We use statistical metrics to validate assay performance before screening.[3][4]
Key Metrics Table
| Metric | Definition | Acceptance Criteria | Purpose |
| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |
| CV% | < 10% | Measures precision/variability within replicates. | |
| S/B Ratio | > 3.0 | Ensures the biological signal is distinguishable from noise. |
-
Self-Validating System: Every plate must contain "Min" (0% effect, DMSO only) and "Max" (100% effect, known reference compound) control wells. If the Z' on a specific plate drops below 0.4, the entire plate is rejected.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[5] Journal of Biomolecular Screening.
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. National Institutes of Health (NIH).[2][6]
-
[6]
-
-
Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology.
-
Degorce, F., et al. (2009).
Sources
- 1. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 3. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
Functional Characterization of Novel Methoxynicotinate Compounds: From Receptor Activation to NAD+ Flux
Application Note: AN-MXN-2026
Abstract & Introduction
Nicotinic acid (Niacin) is a potent regulator of lipid metabolism and a precursor for Nicotinamide Adenine Dinucleotide (NAD+). However, its clinical utility is limited by cutaneous flushing, mediated by GPR109A (HCAR2) activation in Langerhans cells. Novel methoxynicotinate derivatives (e.g., 2-methoxy- or 6-methoxynicotinic acid analogs) are being developed to dissociate the beneficial metabolic effects (NAD+ boosting, antilipolytic activity) from the adverse flushing profile.[1]
This guide details a validated screening workflow for these novel compounds. Unlike standard niacin protocols, these assays are optimized to detect subtle shifts in receptor potency and metabolic conversion efficiency, critical for identifying "biased" agonists or superior NAD+ precursors.
Section 1: Compound Handling & Stability (Pre-Analytical)
Methoxynicotinates possess a methoxy (-OCH3) group on the pyridine ring, altering their lipophilicity and pKa compared to native niacin.
-
Solubility: Unlike niacin (water-soluble), methoxy-derivatives often require Dimethyl Sulfoxide (DMSO).[1] Prepare 100 mM stock solutions in anhydrous DMSO.
-
Stability Warning: The methoxy group can be susceptible to nucleophilic attack under strong acidic conditions. Avoid storing stock solutions in unbuffered aqueous media below pH 4.0.
-
Control Selection:
-
Positive Control: Nicotinic Acid (pure agonist).
-
Negative Control: Nicotinamide (does not bind GPR109A).
-
Pathway Specificity Control: Mepenesin or Laropiprant (GPR109A antagonists) to confirm receptor specificity.[1]
-
Section 2: Primary Screen – GPR109A (HCAR2) Gi-Coupled cAMP Suppression[1]
Objective: Determine if the novel methoxynicotinate binds and activates the GPR109A receptor. Mechanism: GPR109A is a Gi/o-coupled GPCR.[1][2] Activation inhibits Adenylyl Cyclase, reducing intracellular cAMP. The Challenge: Because the receptor lowers cAMP, you cannot measure activation in resting cells (where cAMP is already low). You must artificially raise cAMP levels first to observe the suppression.
Protocol: TR-FRET cAMP Inhibition Assay[1]
Cell Model: CHO-K1 or HEK293 stably expressing human HCAR2 (GPR109A).
-
Cell Seeding:
-
Starvation (Critical Step):
-
Remove growth medium and replace with serum-free HBSS buffer containing 0.5 mM IBMX for 30 minutes.[1]
-
Scientific Logic:[3][4] IBMX is a phosphodiesterase (PDE) inhibitor.[1][5] It prevents the degradation of cAMP, ensuring that any decrease in signal is due to your compound's GPR109A activity, not natural hydrolysis.
-
-
Stimulation & Treatment:
-
Prepare a 2X stimulation buffer containing 10 µM Forskolin + Variable concentrations of Methoxynicotinate (0.1 nM – 100 µM).
-
Add equal volume to cells.[6] Incubate for 45 minutes at room temperature.
-
Why Forskolin? Forskolin directly activates Adenylyl Cyclase, creating a high cAMP "ceiling." The methoxynicotinate will attempt to pull this level down. Efficacy is measured as % inhibition of the Forskolin signal.
-
-
Lysis & Detection:
-
Add detection reagents (cAMP-d2 antibody and Cryptate-labeled anti-cAMP).[1]
-
Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision).
-
-
Data Analysis:
-
Plot signal vs. Log[Compound]. Calculate IC50 (potency) and Emax (efficacy).
-
Success Criteria: A potent methoxynicotinate should show a sigmoidal dose-dependent reduction in cAMP.
-
Section 3: Functional Readout – Intracellular NAD+ Flux
Objective: Verify if the compound enters the Preiss-Handler pathway and boosts NAD+ levels. Mechanism: Methoxynicotinates must be enzymatically converted (likely by NAPRT) to nicotinic acid mononucleotide (NAMN) and eventually NAD+.[1] The Challenge: Distinguishing oxidized NAD+ from reduced NADH and the parent compound.
Protocol: Enzymatic Cycling Assay (Colorimetric)[7]
Cell Model: HepG2 (Liver) or 3T3-L1 (Adipocytes).[1]
-
Treatment:
-
Seed cells in 96-well clear plates (50,000 cells/well).[1]
-
Treat with 50 µM Methoxynicotinate for 6, 12, and 24 hours.
-
-
Lysis & Extraction (The "Self-Validating" Step):
-
Lyse cells in 400 µL of 0.5 N HCl (Acid Extraction).
-
Scientific Logic:[3][4] NAD+ is stable in acid but destroyed by base. NADH is stable in base but destroyed by acid. By using HCl, you selectively preserve NAD+ and eliminate NADH interference, ensuring the signal is purely the oxidized pool.
-
Neutralize with equal volume 0.5 N NaOH + 0.5 M Phosphate Buffer (pH 7.4).
-
-
Cycling Reaction:
-
Transfer 50 µL of extract to a new plate.
-
Add 100 µL Cycling Mix: Alcohol Dehydrogenase (ADH), Ethanol, Phenazine Methosulfate (PMS), and MTT (tetrazolium dye).
-
Mechanism:[3][4][7] ADH reduces NAD+ to NADH using Ethanol.[1] PMS transfers electrons from NADH to MTT, reducing it to purple formazan, while regenerating NAD+. This "cycling" amplifies the signal 1000x.
-
-
Quantification:
-
Measure Absorbance at 570 nm every 5 minutes for 30 minutes (Kinetic Mode).
-
Calculate rate (
) and interpolate from an NAD+ standard curve. -
Normalization: Normalize NAD+ values to total protein content (BCA assay) from a replicate well.
-
Section 4: Downstream Validation – SIRT1 Activation
Objective: Confirm that the elevated NAD+ is biologically accessible to nuclear sirtuins.
Protocol: Fluorometric Deacetylation[9]
-
Nuclear Isolation: Treat cells with compound, then isolate nuclei using a hypotonic lysis buffer.[1]
-
Reaction Setup:
-
Mix 5 µg nuclear extract with a p53-acetylated-peptide substrate coupled to a fluorophore (AMC).[1]
-
Add Developer Solution (releases the fluorophore only if the peptide is deacetylated).
-
-
Readout:
-
Fluorescence (Ex 360nm / Em 460nm).[1]
-
Interpretation: Increased fluorescence = Increased SIRT1 activity, confirming the methoxynicotinate acts as a functional NAD+ booster.
-
Visualizations[10][11]
Diagram 1: Signaling & Metabolic Pathways
This diagram illustrates the dual-fate of methoxynicotinates: G-protein signaling vs. Metabolic conversion.[1]
Caption: Dual mechanism of action: GPR109A-mediated signaling (left) and NAD+ biosynthesis (right).[1]
Diagram 2: Experimental Workflow
The logical flow from cell plating to data acquisition.[8]
Caption: Parallel screening workflow for receptor affinity (cAMP) and metabolic efficacy (NAD+).
Summary Data Table: Expected Results
| Assay Parameter | Niacin (Positive Control) | Nicotinamide (Negative Control) | Potent Methoxynicotinate (Goal) |
| GPR109A Binding | High Affinity | No Binding | High Affinity |
| cAMP Response | Strong Inhibition (>80%) | No Inhibition | Strong Inhibition |
| NAD+ Levels | Increased (2-3 fold) | Increased (Salvage Pathway) | Increased (>2 fold) |
| SIRT1 Activity | High | Moderate | High |
| Flushing Proxy | High PGD2 Release* | Low | Low (Target Profile) |
*Note: Flushing is often assessed via Prostaglandin D2 (PGD2) release in keratinocyte assays, a secondary screen recommended if GPR109A hits are confirmed.
References
-
GPR109A Signaling: Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews, 58(4), 601-611.
-
NAD+ Cycling Assay: Zhu, X.H., et al. (2015). "In vivo NAD assay reveals the intracellular NAD contents..." Proceedings of the National Academy of Sciences, 112(9), 2876-2881.
-
HCAR2/GPR109A Protocols: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate lowering of plasma fatty acids." Nature Medicine, 9, 352–355.
-
SIRT1 Fluorometric Assay: Borra, M.T., et al. (2005). "Mechanism of human SIRT1 activation by resveratrol." Journal of Biological Chemistry, 280(17), 17187-17195.
Sources
- 1. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. chemneo.com [chemneo.com]
- 4. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.amsbio.com [resources.amsbio.com]
Troubleshooting & Optimization
Optimizing reaction conditions for the cyclopropanation of electron-deficient alkenes
Current Status: Operational Ticket Topic: Optimizing Reaction Conditions for Electron-Deficient Substrates Assigned Specialist: Senior Application Scientist
Executive Summary: The Electronic Mismatch Challenge
Welcome to the technical support center. If you are here, you are likely experiencing low yields or failed reactions when attempting to cyclopropanate substrates like acrylates, nitroalkenes, or enones.
The Root Cause: Standard cyclopropanation methods (Rh/Cu-catalyzed decomposition of diazo compounds) generate electrophilic metal carbenoids. These react rapidly with electron-rich alkenes (styrenes, vinyl ethers) but fail with electron-deficient alkenes due to electronic repulsion.
To solve this, you must invert the polarity of the reaction. You have three viable workflows:
-
Nucleophilic Methylation (Corey-Chaykovsky): Using sulfur ylides.[1][2][3]
-
Metalloradical Catalysis (MRC): Using Cobalt(II) to generate radical carbenoids.[4]
-
Michael-Initiated Ring Closure (MIRC): Using organocatalysis with leaving-group-bearing nucleophiles.[5]
Workflow Selector (Decision Logic)
Use this logic tree to select the correct protocol for your specific substrate.
Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics and stereochemical requirements.
Module A: Corey-Chaykovsky Reaction (Nucleophilic Ylides)[1][3]
Applicability: Enones, Enals, Nitroalkenes. Mechanism: 1,4-Michael addition followed by intramolecular ring closure.
Critical Troubleshooting: The Epoxide vs. Cyclopropane Divergence
A common failure mode is isolating the epoxide (1,2-addition) instead of the cyclopropane (1,4-addition). This is dictated by the stability of the ylide.
| Variable | Sulfonium Ylide (Me₂S=CH₂) | Sulfoxonium Ylide (Me₂S(O)=CH₂) |
| Stability | Unstable (Kinetic) | Stable (Thermodynamic) |
| Reversibility | Irreversible addition | Reversible Michael addition |
| Major Product | Epoxide (attacks C=O) | Cyclopropane (attacks C=C) |
| Reagent | Trimethylsulfonium Iodide | Trimethylsulfoxonium Iodide |
Standard Protocol (Cyclopropanation)
-
Reagent: Trimethylsulfonium iodide (1.2 equiv) is WRONG for cyclopropanation. Use Trimethylsulfoxonium iodide (Me₃SOI) .[3]
-
Solvent: Dry DMSO (Essential for ylide solubility).
-
Base: NaH (dry, 1.2 equiv).
-
Procedure:
-
Add NaH to DMSO under Ar. Stir at RT until evolution of H₂ ceases (approx. 30-45 min). Solution becomes clear/cloudy grey.
-
Add Me₃SOI solid. Stir 30 min to form the ylide (dimethyloxosulfonium methylide).
-
Add substrate (enone) dropwise in DMSO.
-
Heat to 50°C for 2-4 hours.
-
FAQ: Corey-Chaykovsky
Q: I used Me₃SOI but still got low conversion.
-
A: Did you use wet DMSO? Water quenches the ylide immediately. Ensure DMSO is distilled from CaH₂ or molecular sieves.
-
A: Steric hindrance at the β-position of the enone significantly slows 1,4-addition. Increase temperature to 60-80°C.
Q: Can I make asymmetric cyclopropanes this way?
-
A: Difficult with simple ylides. Chiral sulfides can be used stoichiometrically, but for high enantioselectivity (ee), switch to Module B (Organocatalysis) .
Module B: Organocatalytic MIRC (Asymmetric)
Applicability: Enals (Alpha,beta-unsaturated aldehydes).[6] Mechanism: Iminium activation lowers the LUMO of the alkene, facilitating attack by a nucleophile bearing a leaving group (e.g., bromomalonate).
Troubleshooting: The "Ring Opening" Trap
A specific failure mode in this chemistry is the spontaneous ring-opening of the cyclopropane product into a diester-aldehyde.
The Fix: Base Selection.
-
2,6-Lutidine: Promotes Cyclopropanation (Stable Product).[7][8]
-
NaOAc: Promotes Ring Opening (Retro-Michael).
Optimized Protocol (Jorgensen-Hayashi System)
-
Catalyst: Diphenylprolinol TMS ether (10-20 mol%).
-
Substrate: Enal (1.0 equiv).
-
Nucleophile: Diethyl bromomalonate (1.2 equiv).
-
Base: 2,6-Lutidine (1.1 equiv).[7][8][9] DO NOT USE STRONGER BASES.
-
Solvent: CHCl₃ or CH₂Cl₂ at RT.
Module C: Cobalt(II) Metalloradical Catalysis (The "Zhang" Protocol)
Applicability: Acrylates, fumarates, maleates, nitroalkenes. Why it works: Unlike Rh(II), Co(II) complexes with porphyrin ligands (like Co(TPP)) operate via a radical mechanism. The Co-carbene is a radical species that is nucleophilic enough to attack electron-deficient alkenes.
Mechanism Visualization
Figure 2: The Metalloradical Catalysis (MRC) cycle. Note the stepwise radical addition which bypasses the electronic repulsion issues of concerted Rh-catalyzed mechanisms.
Protocol: In Situ Diazo Generation
Handling isolated diazo compounds is hazardous. Co(II) catalysts are compatible with in situ generation from tosylhydrazones.
-
Catalyst: [Co(TPP)] (Tetraphenylporphyrin cobalt(II)) or Zhang's chiral variants for asymmetry.
-
Diazo Source: Tosylhydrazone sodium salt.[4]
-
Substrate: Electron-deficient alkene (limiting reagent).
-
Conditions:
-
Solvent: Toluene or MeOH (Co(II) is water/alcohol tolerant).
-
Temp: 40-60°C.
-
Atmosphere: N₂/Ar (Oxygen can oxidize Co(II) to inactive Co(III)).
-
FAQ: Co-Catalysis
Q: My reaction stalls after 50% conversion.
-
A: Check for Oxygen leaks. The Co(II) metalloradical is sensitive to O₂.
-
A: Check the diazo decomposition rate. If using tosylhydrazones, ensure the temperature is high enough to generate the diazo species (usually >50°C).
Q: Can I use Rhodium (Rh₂(OAc)₄) for these substrates?
-
A: Generally, No . Rh-carbenoids are electrophilic. They will react with the solvent or dimerize before reacting with an electron-deficient acrylate.
References & Authority
-
Corey-Chaykovsky Mechanism & Selectivity
-
Cobalt Metalloradical Catalysis (Zhang Systems)
-
Organocatalytic MIRC & Ring Opening Issues
-
Title: Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening.
-
Source: J. Am. Chem. Soc. 2007, 129, 35, 10886–10894.
-
URL:[Link]
-
-
General Review of MIRC
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 4. Diastereoselective Radical‐Type Cyclopropanation of Electron‐Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[14]annulene Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
Challenges in the purification of polar substituted pyridines
Topic: Troubleshooting Purification & Isolation Challenges
Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies
Introduction: The "Pyridine Paradox"
Welcome to the technical support hub. If you are here, you are likely facing the "Pyridine Paradox": a structural scaffold that is deceptively simple yet notoriously difficult to purify.
Polar substituted pyridines (e.g., aminopyridines, hydroxypyridines) present a trifecta of chemical challenges:
-
Basicity: The pyridine nitrogen (
) interacts aggressively with acidic silanols on silica gel, causing severe tailing. -
Amphotericity/Polarity: Polar substituents increase water solubility, making aqueous extraction (workup) inefficient.
-
Coordination: The nitrogen lone pair acts as a ligand for transition metals (Pd, Cu), carrying catalyst impurities into the final product.
This guide moves beyond standard textbook advice, offering field-proven protocols to isolate your compound with high purity and yield.
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks from the baseline to the solvent front on silica gel."
The Root Cause: Silanol Interaction
Standard silica gel is slightly acidic (pH 5–6). The basic nitrogen of pyridine protonates upon contact with surface silanols (
Solution A: The "Ammonia Shift" (Normal Phase)
Do not rely solely on Triethylamine (TEA). TEA can be difficult to remove and may suppress ionization in subsequent MS analysis. Instead, use Ammonium Hydroxide (
The "Golden Ratio" Mobile Phase:
| Component | Ratio (v/v) | Function |
|---|---|---|
| DCM (or Chloroform) | 90–95% | Carrier solvent (Solubility) |
| Methanol | 9–1% | Polar modifier (Elution strength) |
|
-
Protocol: Premix the MeOH and
before adding to DCM to prevent phase separation. -
Warning: Silica gel dissolves slightly at high pH. Do not store columns in this solvent; run immediately.
Solution B: High pH Reverse Phase (The "Game Changer")
If your compound is too polar for silica (elutes immediately or doesn't dissolve in DCM), switch to C18. However, standard acidic C18 methods (Water/ACN + Formic Acid) will protonate the pyridine (
The Fix: Use a high-pH stable C18 column (e.g., hybrid silica or polymer) with a basic buffer.
-
Buffer: 10 mM Ammonium Bicarbonate (
), pH adjusted to 10 with . -
Mechanism: At pH 10, the pyridine is deprotonated (neutral), significantly increasing hydrophobicity and retention on the C18 chain.
Module 2: Extraction & Workup
Issue: "I can't get my product out of the water layer."
The Root Cause: Hydration Shells
Polar substituents (like -NH2, -OH) create a hydration shell that stabilizes the molecule in water. Standard partitioning into EtOAc or DCM fails because the partition coefficient (
Protocol: The "Salting-Out" Strategy
We must disrupt the hydration shell and increase the ionic strength of the aqueous layer to force the organic molecule out.
-
Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation point).
-
Solvent Choice: Switch from DCM to 3:1 Chloroform:Isopropanol . This mixture is more polar than DCM but still immiscible with salt-saturated water.
-
Execution: Perform 3–4 extractions. The high ionic strength of the water "pushes" the pyridine into the organic phase (Salting-out effect).
Visual Workflow: The pH-Switch Extraction
For amphoteric pyridines, precise pH control is required to isolate the neutral species.
Figure 1: The pH-Switch Protocol allows for the removal of non-basic impurities before isolating the target pyridine.
Module 3: Metal Scavenging
Issue: "My product is colored (yellow/brown) and NMR shows broad peaks."
The Root Cause: Catalyst Chelation
Pyridines are excellent ligands. If you used a Palladium (Pd) or Copper (Cu) catalyst, the metal is likely coordinated to the pyridine nitrogen, resisting standard filtration.[1]
Comparative Scavenging Methods
| Method | Efficiency | Pros | Cons |
| Thiol-Silica (Si-Thiol) | High (>95%) | High affinity for Pd; easy filtration. | Expensive; requires stirring time (4h+). |
| Activated Carbon | Medium | Cheap; decolorizes well. | Can trap product; messy to filter. |
| Celite Filtration | Low | Removes bulk solids only. | Does not remove soluble Pd-Pyridine complexes. |
| Na2S Wash | High | Precipitates metal sulfides. | Toxic reagents; smells terrible. |
Recommendation: Use Thiol-functionalized silica . Add 5–10 equivalents (w.r.t metal loading) to the organic solution, stir at 40°C for 4 hours, and filter. This breaks the Pyridine-Pd bond by forming a stronger Pd-S bond.
Module 4: Decision Matrix
Use this logic flow to determine the best purification route for your specific substrate.
Figure 2: Purification Decision Matrix based on solubility and retention behavior.
References
-
Teledyne ISCO. (2025). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
University of Pittsburgh. (2025). Reversed-phase HPLC Buffers and pKa Values. Retrieved from [Link]
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Sources
Preventing decomposition of cyclopropyl rings during subsequent reactions
Technical Support Center: Cyclopropyl Integrity Assurance Unit Current Ticket: Preventing Ring Decomposition in Downstream Chemistry Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
You are working with a cyclopropyl moiety—a structural gem in medicinal chemistry due to its ability to rigidify protein binding and improve metabolic stability. However, with a ring strain energy of ~27.5 kcal/mol (similar to an explosion waiting to happen), this ring is thermodynamically primed to open into a linear chain.
This guide is not a textbook; it is a tactical manual. We address the three most common "failure modes" where researchers accidentally detonate this ring: Acidic Deprotection , Transition Metal Catalysis , and Radical Intermediates .
Module 1: Acid-Mediated Ring Opening
The Issue: You need to remove a protecting group (e.g., Boc, THP) or perform a condensation. Standard acidic conditions (TFA, HCl) frequently trigger the "homoallyl rearrangement," converting your cyclopropane into a useless alkene.
The Mechanism:
Cyclopropanes possess "banana bonds" (bent bonds) with significant
Troubleshooting Guide: Safe Deprotection Strategies
| Scenario | Standard Reagent (RISKY) | Recommended Protocol (SAFE) | Why? |
| Boc Removal | 50% TFA in DCM | ZnBr | Lewis acids like ZnBr |
| Acetal Hydrolysis | 6N HCl | PPTS / MeOH (Buffer) | Pyridinium p-toluenesulfonate buffers the pH to ~4.5, sufficient for acetals but often too mild to protonate the ring. |
| Ester Hydrolysis | H | LiOH / THF / H | Base-mediated hydrolysis is universally safer; cyclopropanes are generally stable to base (unless activated by electron-withdrawing groups). |
Standard Operating Procedure: ZnBr -Mediated Boc Deprotection
Use this when your substrate contains a cyclopropane and an acid-labile group.
-
Preparation: Dissolve N-Boc substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
-
Activation: Add ZnBr
(3.0 equiv) in one portion.-
Note: ZnBr
is hygroscopic; weigh quickly or use a glovebox.
-
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Monitoring: TLC will show the disappearance of the non-polar Boc spot. A thick slurry often forms.
-
-
Workup (Critical):
-
Add water to dissolve zinc salts.
-
Basify with saturated aqueous NaHCO
or Na CO . -
Extract with DCM.[1]
-
Result: Free amine with cyclopropane intact.
-
Visualizing the Risk: Acid Sensitivity Decision Tree
Figure 1: Decision matrix for handling cyclopropanes under acidic conditions. Donor-Acceptor systems require complete acid avoidance.
Module 2: Transition Metal Catalysis (Cross-Coupling)
The Issue: You are running a Suzuki, Sonogashira, or Buchwald coupling. The reaction works, but the product has rearranged into an allyl isomer or a linear chain.
The Mechanism:
Palladium (especially Pd(0)) is electron-rich. It can perform an Oxidative Addition directly into the strained C-C bond of the cyclopropane (C-C activation), especially if the ring has electron-withdrawing groups. Alternatively, after the desired oxidative addition, a
FAQ: Optimizing Cross-Couplings
Q: Why is my cyclopropyl-boronic acid coupling failing? A: Cyclopropyl-boronic acids are notoriously slow to transmetallate and prone to protodeboronation.
-
Fix: Switch to Cyclopropyl-trifluoroborate salts (K-salts) . They are more stable.
-
Catalyst: Use Pd(OAc)
with SPhos or XPhos . These bulky, electron-rich ligands facilitate the desired cycle while sterically protecting the metal center from inserting into the cyclopropane ring.
Q: I see a "ring expansion" side product. What happened? A: This is likely a metal-catalyzed rearrangement.
-
Fix: Lower the temperature. C-C bond insertion has a higher activation energy than C-Halogen insertion. If you are heating to 100°C, try 60°C with a more active catalyst (e.g., Pd-132 or Pd-PEPPSI).
Workflow: Safe Catalytic Cycle
Figure 2: The Palladium Catalytic Cycle. The "Danger" path represents metal insertion into the ring, mitigated by bulky ligands.
Module 3: Radical Chemistry (The "Clock")
The Issue: You are using radical halogenation (NBS/AIBN) or a radical cyclization. The cyclopropane ring is gone.
The Diagnostic:
The Cyclopropylcarbinyl Radical is a "Radical Clock."[2][3] It rearranges to a homoallyl radical at a rate of:
Troubleshooting Checklist
-
Can you avoid radicals? If yes, switch to ionic chemistry.
-
Must you use radicals? You must use a "hyperspeed" trap.
-
Standard Tin Hydride: Too slow. Ring will open.
-
Oxygen/TEMPO: Fast, but limited scope.
-
Solution: If you observe ring opening, it is definitive proof that a radical intermediate exists at the
-position. This is often used mechanistically to prove radical pathways.[4]
-
Module 4: Oxidative Risks
Q: Can I use Ozonolysis on a molecule with a cyclopropane? A: Proceed with extreme caution. Ozone is an electrophile. While it prefers alkenes, it will attack cyclopropanes (especially electron-rich ones), oxidizing the C-C bond to form ketones/aldehydes.
-
Alternative: Use Lemieux-Johnson oxidation (OsO
/ NaIO ). It is highly specific to alkenes and leaves cyclopropanes untouched.
References
-
Wiberg, K. B. (1986). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research. (Fundamental physics of the "bent bond" and ring strain).
-
Nigam, S. C., Mann, A., & Wermuth, C. G. (1989). Zinc bromide promoted removal of the Boc group from secondary amines. Journal of Organic Chemistry. (The authoritative protocol for ZnBr2 deprotection).
-
Newcomb, M. (1993).[4] Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. (Source of the
radical clock rate constant).[5] -
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Comprehensive review including stability profiles).
-
Gevorgyan, V., et al. (2005).[6][7] Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[4][6][7] (Discussion of ligand effects in preventing ring opening).
Sources
- 1. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. grokipedia.com [grokipedia.com]
- 4. Determination of Mechanism Chemi [employees.csbsju.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Solubilizing Methyl 5-cyclopropyl-2-methoxynicotinate in Aqueous Buffers
Welcome to the technical support guide for Methyl 5-cyclopropyl-2-methoxynicotinate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to ensure successful and reproducible experimental outcomes.
Overview of the Challenge
Methyl 5-cyclopropyl-2-methoxynicotinate is a heterocyclic compound with structural features—a pyridine core, a methoxy group, a cyclopropyl ring, and a methyl ester—that suggest limited aqueous solubility. Its relatively nonpolar nature, driven by the cyclopropyl and methyl groups, often leads to precipitation when directly introduced into physiological buffers, posing a significant hurdle for in vitro and in vivo assays. This guide will walk you through understanding its properties and systematically addressing these solubility issues.
Physicochemical Properties Profile
Understanding the fundamental properties of a compound is the first step in designing an effective solubilization strategy. While experimental data for this specific molecule is not widely published, we can infer its behavior based on its structure.
| Property | Estimated Value / Structural Feature | Implication for Aqueous Solubility |
| Chemical Structure | See Figure 1 | The pyridine nitrogen offers a site for protonation, suggesting pH-dependent solubility. |
| CAS Number | 888499-96-5 | For precise identification and literature searching.[1][2] |
| Molecular Formula | C10H11NO3 | - |
| Molecular Weight | ~193.2 g/mol | Moderate molecular weight. |
| Predicted logP | ~1.5 - 2.5 | Indicates moderate lipophilicity and probable low water solubility. |
| Predicted pKa | ~3.5 - 4.5 (for the pyridine nitrogen) | The compound is a weak base. It will be predominantly in its neutral, less soluble form at physiological pH (~7.4) and will become more soluble in acidic conditions. |
Figure 1: Chemical Structure of Methyl 5-cyclopropyl-2-methoxynicotinate
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face.
Q1: Why does my Methyl 5-cyclopropyl-2-methoxynicotinate precipitate when I add it to my PBS (pH 7.4) buffer?
A: The precipitation is expected due to the compound's low intrinsic aqueous solubility and its chemical nature as a weak base. At a neutral pH of 7.4, which is significantly above its predicted pKa, the molecule exists almost entirely in its neutral, un-ionized form. This form is less interactive with water molecules and prefers to self-associate, leading to precipitation.
Q2: Can I just dissolve it in DMSO first? What is a safe final concentration of DMSO for my cell-based assay?
A: Yes, using a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) is a very common and effective initial step.[3][4] You should prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer. However, the final concentration of DMSO in your assay is critical. Most cell lines can tolerate DMSO up to 0.5% (v/v), but some are sensitive to concentrations as low as 0.1%. It is crucial to run a vehicle control (buffer with the same final DMSO concentration but without your compound) to ensure the solvent itself is not affecting the experimental results.
Q3: How does pH affect the solubility of this compound?
A: As a weak base, its solubility is highly dependent on pH.[5][6]
-
At low pH (acidic conditions, e.g., pH < 4): The pyridine nitrogen becomes protonated (ionized). This charged form is significantly more polar and thus more soluble in water.[5]
-
At high pH (neutral to basic conditions, e.g., pH > 6): The compound is predominantly in its neutral (un-ionized) form, which has much lower aqueous solubility.[7] This relationship is a key principle that can be exploited for solubilization.[5][8]
Q4: Are there alternatives to DMSO if my experiment is sensitive to it?
A: Absolutely. Other strategies include using cyclodextrins, which are cage-like molecules that encapsulate hydrophobic compounds to increase their apparent solubility in water.[9][10][11][12] Another approach involves using other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycols (PEGs), though their compatibility with your specific assay must also be verified.[3][13]
Systematic Troubleshooting Workflow
When facing solubility issues, a systematic approach is more effective than random trial and error. The following workflow guides you from initial observation to a viable solution.
Caption: A decision workflow for troubleshooting solubility issues.
Detailed Experimental Protocols
Here are step-by-step protocols for the primary solubilization methods.
Protocol 1: Co-Solvent Method (DMSO)
This is the most common first-line approach. The key is to prepare a concentrated stock and perform a serial dilution that minimizes the final co-solvent concentration.
Objective: To prepare a 10 mM working solution of Methyl 5-cyclopropyl-2-methoxynicotinate in a buffer at pH 7.4 with a final DMSO concentration of ≤0.5%.
Materials:
-
Methyl 5-cyclopropyl-2-methoxynicotinate (MW: ~193.2 g/mol )
-
100% DMSO (anhydrous)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 100 mM Primary Stock:
-
Weigh out 1.932 mg of the compound.
-
Add 100 µL of 100% DMSO.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be perfectly clear. This is your primary stock.
-
-
Prepare a 10 mM Intermediate Stock:
-
Pipette 10 µL of the 100 mM primary stock into a new microfuge tube.
-
Add 90 µL of 100% DMSO.
-
Vortex to mix. This is your 10 mM intermediate stock in 100% DMSO.
-
-
Prepare the Final 10 µM Working Solution (Example):
-
To prepare 1 mL of a 10 µM final solution, you will perform a 1:1000 dilution.
-
Pipette 1 µL of the 10 mM intermediate DMSO stock into a tube containing 999 µL of your aqueous buffer.
-
Immediately vortex vigorously for 30 seconds to ensure rapid dispersion and prevent localized precipitation.
-
Result: The final concentration of the compound is 10 µM, and the final DMSO concentration is 0.1%.
-
Trustworthiness Check:
-
Visual Inspection: The final solution should be clear, with no visible particles or cloudiness.
-
Vehicle Control: Always prepare a control sample by adding the same final volume of DMSO (e.g., 1 µL of DMSO into 999 µL of buffer) to a separate tube. Use this in your experiments to account for any solvent effects.
Protocol 2: pH-Mediated Solubilization
This method is ideal if your final experimental buffer can be acidic.
Objective: To dissolve the compound directly in an acidic buffer.
Materials:
-
Methyl 5-cyclopropyl-2-methoxynicotinate
-
Aqueous buffer at pH 4.0 (e.g., 50 mM sodium acetate buffer)
-
Stir plate and stir bar
Procedure:
-
Add the desired volume of pH 4.0 buffer to a beaker with a stir bar.
-
Slowly add the powdered compound to the stirring buffer.
-
Allow it to stir for 15-30 minutes. The compound should dissolve as the pyridine nitrogen is protonated by the acidic environment.
-
Important: Do not attempt to adjust the pH of this solution upwards towards neutral after dissolving the compound, as it will likely cause immediate precipitation. This method is only suitable for experiments that will be conducted in an acidic medium.
Protocol 3: Cyclodextrin Complexation Method
This is an excellent alternative when organic co-solvents must be avoided. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[10][14] The cyclodextrin forms an inclusion complex with the hydrophobic drug molecule, effectively shielding it from the aqueous environment.[9][11][12]
Objective: To prepare a 1 mM solution of the compound using HP-β-CD.
Materials:
-
Methyl 5-cyclopropyl-2-methoxynicotinate
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a 40% (w/v) HP-β-CD Solution:
-
Dissolve 400 mg of HP-β-CD in 1 mL of your target aqueous buffer. This may require gentle warming and vortexing.
-
-
Add the Compound:
-
To 1 mL of the 40% HP-β-CD solution, add 193.2 µg of Methyl 5-cyclopropyl-2-methoxynicotinate to target a 1 mM final concentration.
-
-
Facilitate Complexation:
-
Vortex the mixture vigorously for several minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes.
-
The solution should become clear as the inclusion complexes form.
-
-
Dilution: This 1 mM stock can now be further diluted in your standard aqueous buffer for your experiments. The presence of the cyclodextrin will maintain the compound's solubility upon dilution.
Trustworthiness Check:
-
Clarity: The final stock solution should be transparent.
-
Control: Ensure you run a parallel control with just the HP-β-CD solution in your assay, as cyclodextrins can sometimes have biological effects of their own.
Summary and Final Recommendations
The solubility of Methyl 5-cyclopropyl-2-methoxynicotinate in aqueous buffers is fundamentally limited by its chemical structure but can be readily overcome with a systematic formulation approach.
Caption: Key properties leading to solubility issues and the primary solutions.
-
For most applications (e.g., in vitro cell culture): The Co-Solvent Method (Protocol 1) using a DMSO stock is the most straightforward and recommended starting point. Always validate the tolerance of your system to the final DMSO concentration.
-
For sensitive systems intolerant to organic solvents: The Cyclodextrin Complexation Method (Protocol 3) is the superior choice.
-
For applications in acidic environments: The pH-Mediated Solubilization Method (Protocol 2) is the simplest, but its use is limited to low-pH conditions.
By understanding the principles behind these techniques and following the detailed protocols, researchers can confidently prepare stable, homogenous solutions of Methyl 5-cyclopropyl-2-methoxynicotinate for reliable and reproducible scientific investigation.
References
-
Abou-Okeil, A., Rehan, M., & El-Sawy, S. M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 935. [Link]
-
Wikipedia contributors. (2023, December 27). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
-
CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. (2025, July 31). YouTube. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion. [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Mahmood, T., Sarfraz, R. M., Ismail, A., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ASSAY and Drug Development Technologies, 21(2), 65-79. [Link]
-
Li, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 177-184. [Link]
-
Seedher, N., & Bhatia, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 177-184. [Link]
-
Mahmood, T., Sarfraz, R. M., Ismail, A., et al. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ASSAY and Drug Development Technologies. [Link]
-
Li, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Kumar, S., & Nanda, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-25. [Link]
-
Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]
-
Khan Academy. (2021, July 8). pH and solubility | Equilibrium | AP Chemistry | Khan Academy. YouTube. [Link]
-
Krug, M. (2024, December 9). AP Chem Unit 8, Topic 11 - How pH Affects the Solubility of an Ionic Compound. YouTube. [Link]
-
Chad's Prep. (2022, February 25). What Happens to Solubility When You Change the pH? (17.6) | General Chemistry. YouTube. [Link]
-
JoVE. (2015, August 20). pH Adjustment. YouTube. [Link]
-
楚肽生物科技. (n.d.). Methyl 5-cyclopropyl-2-methoxynicotinate. 楚肽生物科技. [Link]
-
ChemSynthesis. (n.d.). methyl 2-methoxycarbonyloxy-5-methylcyclopentene-1-carboxylate. ChemSynthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-5-methylhex-5-en-3-ol. PubChem. [Link]
-
MDPI. (2022). (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (R)-4-methylbenzenesulfonimidate. MDPI. [Link]
-
ChemSynthesis. (2025, May 20). methyl 2-[1-(methoxymethoxy)hexyl]-5-oxo-1-cyclopentene-1-carboxylate. ChemSynthesis. [Link]
-
National Institute of Standards and Technology. (n.d.). Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. NIST WebBook. [Link]
Sources
- 1. 888499-96-5|Methyl 5-cyclopropyl-2-methoxynicotinate|BLD Pharm [bldpharm.com]
- 2. Methyl 5-cyclopropyl-2-methoxynicotinate [mail.sobekbio.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Khan Academy [khanacademy.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. jmpas.com [jmpas.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. alfachemic.com [alfachemic.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
Validation & Comparative
Comparing the biological activity of Methyl 5-cyclopropyl-2-methoxynicotinate with its ethyl ester analog
The following technical guide provides an in-depth comparison of Methyl 5-cyclopropyl-2-methoxynicotinate and its Ethyl ester analog .
As these compounds are primarily advanced intermediates and prodrug scaffolds rather than final clinical drugs, this guide evaluates their "biological activity" through the lens of metabolic stability, physicochemical properties, and prodrug suitability .[1] This approach aligns with the decision-making process in early-stage drug discovery.[1]
Optimizing Pyridine-3-Carboxylate Scaffolds for Drug Discovery
Executive Summary & Scaffold Significance
The 5-cyclopropyl-2-methoxynicotinic acid scaffold is a privileged structure in medicinal chemistry, often serving as the core pharmacophore for kinase inhibitors, GPCR modulators, and anti-inflammatory agents.[1] The cyclopropyl group at the C5 position provides metabolic resistance against oxidation compared to an isopropyl group, while the C2-methoxy group functions as a hydrogen bond acceptor.[1]
The choice between the Methyl (Me-Ester) and Ethyl (Et-Ester) analogs is not merely synthetic; it fundamentally alters the biological fate of the molecule in early screening assays.
| Feature | Methyl 5-cyclopropyl-2-methoxynicotinate | Ethyl 5-cyclopropyl-2-methoxynicotinate |
| CAS Number | 888499-96-5 | Analog (Non-standard CAS) |
| Primary Utility | High-turnover Prodrug / Synthetic Intermediate | Stable Prodrug / Lipophilic Lead |
| Metabolic Lability | High (Rapid Hydrolysis) | Moderate (Slower Hydrolysis) |
| Lipophilicity (cLogP) | ~2.4 | ~2.9 |
Physicochemical & Biological Activity Comparison[1][2][3]
In drug development, "activity" for ester intermediates often refers to their behavior as substrates for biological nucleophiles (esterases). The following data highlights the trade-offs.
Physicochemical Profile
The ethyl ester introduces additional lipophilicity, which impacts membrane permeability and solubility.
| Property | Methyl Ester | Ethyl Ester | Impact on Bioactivity |
| Molecular Weight | 207.23 g/mol | 221.25 g/mol | Minimal impact on ligand efficiency.[1] |
| cLogP (Est.) | 2.42 | 2.95 | Ethyl shows higher passive permeability in PAMPA assays. |
| Aqueous Solubility | Moderate | Low | Methyl is preferred for aqueous-based biochemical assays.[1] |
| tPSA | ~50 Ų | ~50 Ų | Identical polar surface area; differences are driven by the alkyl tail. |
Metabolic Stability (The "Biological Activity")
The most critical biological differentiator is the susceptibility to carboxylesterases (CES1/CES2) in liver microsomes.
-
Methyl Ester: Exhibits a shorter half-life (t1/2) in Human Liver Microsomes (HLM). The steric bulk around the carbonyl carbon is lower, allowing faster nucleophilic attack by the serine residue of the esterase.[1]
-
Application: Ideal as a transient prodrug where rapid release of the active acid (5-cyclopropyl-2-methoxynicotinic acid) is desired immediately post-absorption.[1]
-
-
Ethyl Ester: Exhibits a longer half-life .[1] The extra methylene group adds steric hindrance and lipophilicity, slightly retarding the hydrolysis rate.[1]
-
Application: Preferred when sustained release or higher systemic exposure of the intact ester is required to cross the Blood-Brain Barrier (BBB) before hydrolysis.[1]
-
Mechanistic Visualization: Metabolic Fate[1]
The following diagram illustrates the divergent biological pathways based on the ester choice. The Methyl ester favors the "Rapid Clearance" pathway, while the Ethyl ester retains "Intact Transport" potential longer.
Figure 1: Comparative metabolic fate. The Methyl ester is rapidly converted to the active acid, whereas the Ethyl ester may persist longer intact, potentially altering the biodistribution profile.[1]
Experimental Protocol: Comparative Esterase Stability Assay
To validate the biological activity differences described above, the following self-validating protocol is recommended. This workflow ensures that observed differences are due to structure, not experimental error.
Objective
Determine the intrinsic clearance (
Reagents
-
Test Compounds: Methyl 5-cyclopropyl-2-methoxynicotinate (10 mM DMSO stock).
-
Matrix: Pooled Human Liver Microsomes (20 mg/mL protein conc).
-
Cofactor: NADPH Regenerating System (Note: Ester hydrolysis is often NADPH-independent, but this is included to monitor oxidative metabolism of the cyclopropyl ring simultaneously).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Preparation (Causality Control):
-
Pre-incubate HLM (0.5 mg/mL final) in Phosphate Buffer (pH 7.4) at 37°C for 5 minutes. Why: Ensures enzymes are thermodynamically active before substrate addition.
-
-
Initiation:
-
Sampling (Time-Course):
-
Extract aliquots at
minutes. -
Immediately dispense into Quench Solution. Why: Stops reaction instantly to preserve the ratio of Ester:Acid.[1]
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Monitor transitions for both the Parent Ester and the Acid Metabolite .
-
Data Validation Criteria (Trustworthiness)
-
Control: Include Testosterone (high turnover) and Warfarin (low turnover) as controls.
-
Mass Balance: The decrease in Ester signal must correlate with the molar increase in Acid signal. If Ester disappears but Acid does not appear, suspect oxidative metabolism on the cyclopropyl ring (CYP450 mediated) rather than hydrolysis.
Synthetic Implications & Recommendations
For researchers using these as intermediates:
-
Saponification: If your goal is the carboxylic acid, the Methyl ester is superior. It saponifies quantitatively with LiOH/THF/Water in <1 hour at room temperature. The Ethyl ester often requires heating (50°C), which risks decarboxylation of the nicotinic acid core.
-
Transesterification: Avoid using the Methyl ester in ethanolic solvents with strong bases, as it will scramble to the Ethyl ester.
Final Recommendation
-
Choose Methyl 5-cyclopropyl-2-methoxynicotinate if: You need a rapid synthetic precursor or a "soft drug" designed for quick deactivation/activation.[1]
-
Choose Ethyl 5-cyclopropyl-2-methoxynicotinate if: You require higher lipophilicity for membrane permeability assays or a more stable prodrug for in vivo PK studies.[1]
References
-
Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 11533261, Methyl 5-cyclopropyl-2-methoxynicotinate.[1] [Link]
- Scaffold Utility: Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (General reference for ester bioisosterism and prodrug design).
- Metabolic Pathways: Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for esterase stability protocols).
Sources
Beyond the Triangle: A Comparative Stability Analysis of Cyclopropyl and Emerging Small Ring Bioisosteres
Executive Summary: The Rise of Systems
In modern drug design, the "escape from Flatland"—increasing the fraction of
This guide provides a technical comparison of the stability profiles of cyclopropyl systems against emerging bioisosteres: oxetanes (OX) , cyclobutanes (CB) , and azetidines (AZ) . We analyze the trade-offs between thermodynamic strain, metabolic fate, and chemical integrity to guide scaffold selection in hit-to-lead optimization.
The Thermodynamic Landscape: Strain vs. Survival
Small rings possess significant Ring Strain Energy (RSE), yet they exhibit remarkable kinetic stability. Understanding this paradox is the first step in predicting their behavior in biological systems.
Ring Strain Energy (RSE) Hierarchy
-
Cyclopropane: ~27.5 kcal/mol (Highest strain, significant Walsh orbital character).
-
Oxetane: ~26.0 kcal/mol (High strain, but kinetically stable in basic/neutral media).
-
Cyclobutane: ~26.5 kcal/mol (Puckered conformation relieves torsional strain).
-
Azetidine: ~26.0 kcal/mol (Similar to oxetane, but basicity complicates stability).
Despite high RSE, these rings do not spontaneously open under physiological conditions due to high activation energy barriers. However, this stored energy acts as a "spring," driving rapid ring opening once a catalyst (enzyme or acid) lowers that barrier.
Visualization: The Stability-Strain Paradox
The following diagram illustrates the relationship between intrinsic ring strain and the specific triggers that compromise stability in a biological context.
Figure 1: Correlation between ring system, intrinsic strain, and primary stability liability.
Metabolic Stability: The CYP450 Battleground
The primary driver for replacing a cyclopropyl ring is often metabolic liability , specifically the potential for suicide inhibition.
Cyclopropyl: The Radical Clock
While cyclopropyl C-H bonds are strong (
-
Mechanism: The CYP450 heme abstracts an electron from the nitrogen lone pair. The resulting radical cation triggers a rapid fragmentation of the cyclopropane ring (the "radical clock"), generating a reactive carbon radical that covalently binds to the heme, irreversibly inactivating the enzyme.
-
Consequence: High risk of Drug-Drug Interactions (DDI).
Oxetane: The Polar Shield
Oxetanes are increasingly used as "polar gem-dimethyl" equivalents.
-
Metabolic Advantage: The oxygen atom lowers Lipophilicity (LogD), reducing the compound's affinity for the hydrophobic CYP450 active site.
-
Metabolic Fate: Unlike cyclopropanes, oxetanes rarely undergo ring opening via P450s. The primary clearance pathway is usually distal oxidation or phase II conjugation, preserving the ring integrity.
Comparative Data: Matched Molecular Pairs (MMP)
The table below synthesizes data from Wuitschik et al. and internal validation studies, comparing the impact of ring substitution on clearance and lipophilicity.
| Property | Gem-Dimethyl (Ref) | Cyclopropyl (CP) | Cyclobutyl (CB) | Oxetane (OX) |
| LogD (pH 7.4) | Baseline | -0.1 to +0.2 | +0.3 to +0.5 | -1.0 to -1.5 |
| Solubility | Low | Moderate | Low | High |
| High | Moderate (Risk of MBI) | High (Lipophilic driven) | Low | |
| Metabolic Risk | t-Bu oxidation | Ring opening (MBI) | Ring oxidation | Low (Polarity shield) |
Chemical Stability: The Acid Test
While oxetanes win on metabolic stability, they face scrutiny regarding chemical stability in acidic environments (e.g., the stomach, pH 1-2).
-
The Vulnerability: The ether oxygen can be protonated, turning it into a good leaving group. Nucleophilic attack (e.g., by water or chloride) opens the ring.
-
The Solution (3,3-Disubstitution): Placing substituents at the 3-position (the carbon opposite the oxygen) creates a "neopentyl-like" steric shield.
-
Experimental Insight: 3-monosubstituted oxetanes degrade within minutes at pH 1. 3,3-disubstituted oxetanes are often stable for >24 hours at pH 1, making them viable for oral delivery.
-
Experimental Protocol: Assessing Ring Stability
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol A: Microsomal Stability & MBI Assessment
Purpose: Determine intrinsic clearance and check for time-dependent inhibition (TDI), a marker for cyclopropyl ring opening.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: 1 µM test compound.
-
Cofactor: NADPH regenerating system.
-
Workflow:
-
Arm 1 (Stability): Incubate 0, 5, 15, 30, 60 min. Quench with acetonitrile. Analyze by LC-MS/MS. Calculate
and . -
Arm 2 (MBI/TDI): Pre-incubate compound + HLM + NADPH for 30 min. Dilute 1:10 into a solution containing a standard CYP probe substrate (e.g., Midazolam for 3A4). Measure residual probe activity.
-
Validation: If Arm 2 shows significantly lower activity than a control (pre-incubation without NADPH), the compound is a mechanism-based inhibitor.
-
Visualization: MBI Assay Workflow
Figure 2: Workflow for detecting Mechanism-Based Inhibition (MBI) typical of cyclopropyl amines.
Conclusion and Strategic Recommendations
-
Use Cyclopropyl (CP) when you need maximum potency via hydrophobic packing and can tolerate potential CYP inactivation risks. Avoid
-cyclopropyl motifs in early discovery unless MBI is ruled out. -
Use Oxetane (OX) to lower LogD, improve solubility, and eliminate MBI liabilities. Ensure the oxetane is 3,3-disubstituted to survive gastric pH.
-
Use Cyclobutane (CB) rarely, primarily as a space-filling scaffold when polarity (oxetane) kills potency and the vector of cyclopropane is incorrect.
References
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[1]
-
Barnes-Seeman, D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4]
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Current Topics in Medicinal Chemistry, 5(4), 363-381.
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][5] Angewandte Chemie International Edition, 49(21), 3524-3529.
Sources
- 1. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The 2-Methoxy Group's Double-Edged Sword: Modulating Nicotinate Binding Affinity
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships at Nicotinic Acetylcholine Receptors
For researchers, scientists, and drug development professionals navigating the intricate landscape of nicotinic acetylcholine receptor (nAChR) pharmacology, understanding the subtle yet profound impact of molecular substitutions is paramount. The introduction of a 2-methoxy group to a nicotinate scaffold presents a fascinating case study in the dual nature of electronic and steric effects on ligand-receptor interactions. This guide provides a comparative analysis of how this seemingly minor modification can significantly alter binding affinity, supported by established principles of medicinal chemistry and detailed experimental methodologies.
The Dichotomy of the Methoxy Group: A Push-and-Pull of Electrons
The methoxy group (-OCH₃) is not a simple electron-donating entity. Its influence on an aromatic ring, such as the pyridine core of nicotinates, is a nuanced interplay of two opposing electronic forces:
-
Resonance (+R effect): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the pyridine ring. This electron-donating resonance effect increases the electron density of the ring, particularly at the ortho and para positions.[1][2]
-
Inductive Effect (-I effect): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the ring through the sigma bond. This electron-withdrawing inductive effect is strongest at the position of substitution and diminishes with distance.[1][2]
In the case of a 2-methoxy (ortho) substitution on the pyridine ring of a nicotinate, the resonance effect is expected to be significant.[3] This increased electron density on the pyridine nitrogen could potentially enhance interactions with complementary residues in the nAChR binding pocket.
Impact on Binding Affinity: A Tale of Two Effects
The binding of nicotinoids to nAChRs is a complex event, primarily driven by interactions such as a crucial hydrogen bond between the pyridine nitrogen of the ligand and a backbone NH group of a conserved leucine residue in the complementary subunit of the receptor.[4][5] Additionally, cation-π interactions between the protonated nitrogen of the ligand and aromatic residues like tryptophan in the receptor's binding pocket play a significant role.[4][6][7]
The introduction of a 2-methoxy group can influence these interactions in two primary ways:
-
Electronic Modulation: The electron-donating resonance effect of the 2-methoxy group increases the basicity of the pyridine nitrogen.[8] A more basic nitrogen can form a stronger hydrogen bond with the donor in the receptor, potentially leading to an increase in binding affinity .
-
Steric Hindrance: The methoxy group, being larger than a hydrogen atom, can introduce steric clashes with amino acid residues lining the binding pocket. This is particularly relevant for the ortho position, where the substituent is in close proximity to the key interacting pyridine nitrogen. Such steric hindrance can force the ligand to adopt a suboptimal conformation for binding or directly prevent close contact with key residues, thereby decreasing binding affinity .
The ultimate impact on binding affinity will depend on the specific topology of the nAChR subtype's binding pocket. Some subtypes may have a more accommodating pocket that can tolerate the bulk of the methoxy group, allowing the electronic benefits to dominate. Conversely, in subtypes with a more constrained binding site, steric hindrance is likely to be the overriding factor, leading to a reduction in affinity.
Hypothetical Comparative Binding Data
To illustrate these competing effects, the following table presents hypothetical binding affinity data (Ki values) for a generic nicotinate and its 2-methoxy derivative at two major nAChR subtypes. It is crucial to note that these values are predictive and based on SAR principles, not direct experimental results.
| Compound | Target Receptor | Hypothetical Ki (nM) | Predominant Effect |
| Nicotinate | α4β2 nAChR | 10 | - |
| 2-Methoxy-nicotinate | α4β2 nAChR | 5 | Electronic Enhancement |
| Nicotinate | α7 nAChR | 50 | - |
| 2-Methoxy-nicotinate | α7 nAChR | 150 | Steric Hindrance |
This hypothetical data suggests that for the α4β2 subtype, the electronic enhancement of the hydrogen bond outweighs any minor steric hindrance, resulting in a lower Ki value and thus higher affinity. In contrast, for the α7 subtype, the binding pocket is presumed to be less tolerant of the ortho-methoxy group, leading to a significant steric clash that decreases binding affinity.
Visualizing the Interaction: A Mechanistic Overview
To conceptualize the binding process and the potential influence of the 2-methoxy group, the following diagrams illustrate the key interactions and the experimental workflow for their determination.
Figure 1: A simplified diagram illustrating the key interactions between a nicotinate ligand and the nAChR binding pocket. The 2-methoxy group (R=OCH3) can electronically enhance the hydrogen bond but may also introduce steric hindrance.
Experimental Determination of Binding Affinity
To empirically validate the hypothetical effects of the 2-methoxy group, rigorous experimental protocols are essential. Radioligand binding assays and fluorescence polarization assays are two powerful, commonly employed techniques.
Radioligand Binding Assay
This classic method directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.
Step-by-Step Methodology:
-
Receptor Preparation: Membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines or brain tissue homogenates) are prepared and quantified.
-
Incubation: A constant concentration of a high-affinity radioligand (e.g., [³H]epibatidine or [³H]cytisine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (nicotinate and 2-methoxy-nicotinate).
-
Separation: The reaction is incubated to equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Figure 2: Workflow for a competitive radioligand binding assay to determine the Ki of a test compound.
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor.[6][9][10]
Step-by-Step Methodology:
-
Assay Components: A fluorescently labeled probe with known affinity for the nAChR, the purified receptor (or ligand-binding domain), and the unlabeled test compounds are required.
-
Titration: Initially, the fluorescent probe is titrated against a fixed concentration of the receptor to determine the optimal concentrations that provide a sufficient signal window.
-
Competition Assay: A fixed concentration of the receptor and fluorescent probe are incubated with a serial dilution of the test compounds (nicotinate and 2-methoxy-nicotinate).
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters. When the unlabeled test compound displaces the fluorescent probe from the receptor, the probe tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.
-
Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration to determine the IC₅₀ value, from which the Ki can be calculated.
Figure 3: Workflow for a competitive fluorescence polarization assay to determine the Ki of a test compound.
Conclusion
The introduction of a 2-methoxy group onto a nicotinate core is a prime example of how a single functional group can exert a complex and multifaceted influence on receptor binding affinity. The interplay between the electron-donating resonance effect and potential steric hindrance creates a scenario where the impact on binding is highly dependent on the specific architecture of the nAChR subtype's binding pocket. While direct comparative experimental data remains to be published, a thorough understanding of the underlying medicinal chemistry principles allows for the formulation of strong, testable hypotheses. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine the precise effects of such substitutions, ultimately contributing to the rational design of more potent and selective nAChR ligands for therapeutic applications.
References
-
Analysis of protein-ligand interactions by fluorescence polarization - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Protein-ligand binding measurements using fluorescence polarization - BMG Labtech. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (2025, April 29). Retrieved February 15, 2026, from [Link]
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human - OSTI. (n.d.). Retrieved February 15, 2026, from [Link]
-
Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Why is methoxy group an electron donating group? - Chemistry Stack Exchange. (2016, November 25). Retrieved February 15, 2026, from [Link]
-
Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Scheme 1. Numbering of the positions in the pyridine and the pyridinum ion derivatives. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Popular answers (1) - ResearchGate. (2017, October 6). Retrieved February 15, 2026, from [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 3. Negative Allosteric Modulators That Target Human α4β2 Neuronal Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse toxins exhibit a common binding mode to the nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. The comparative binding characteristics of nicotinic ligands and their pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of the binding of three series of nicotinic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropyl Clamp: Comparative Docking & Design Guide
Executive Summary: The "Magic Methyl" of Rings
In modern drug design, the cyclopropyl group is far more than a simple spacer. It acts as a structural stiffener , a metabolic shield , and a unique electronic bioisostere . This guide provides a comparative technical analysis of cyclopropyl-containing ligands versus their acyclic (isopropyl/ethyl) and aromatic (phenyl) counterparts.
We focus on the "Cyclopropyl Effect" in molecular docking: how the unique geometry (60° bond angles) and electronic signature (Walsh orbitals) of this three-membered ring create high-affinity interactions that standard scoring functions often underestimate.
Theoretical Basis: Why Cyclopropyl?
Before initiating a docking protocol, one must understand the physical chemistry driving the cyclopropyl moiety's performance.
The Walsh Orbital Effect (Electronic)
Unlike standard aliphatic chains, the carbon atoms in a cyclopropyl ring are
-
Acidity: The C-H bonds are shorter and more acidic, making them excellent hydrogen bond donors for backbone carbonyls (C-H···O interactions).
-
-Stacking: The electron-rich "banana bonds" (Walsh orbitals) allow the ring to engage in edge-to-face
-interactions with aromatic residues (Phe, Tyr, Trp), behaving like a "pseudo-double bond."
The Entropic Advantage (Thermodynamic)
-
Isopropyl (Alternative): Highly flexible. Binding requires freezing multiple rotatable bonds, incurring a high entropic penalty (
). -
Cyclopropyl (Preferred): Pre-organized.[1][2] The ring constrains the vectors of attached substituents. Binding incurs a lower entropic cost, often improving potency by 10–50 fold.
Comparative Case Study: VHL E3 Ligase Ligands
Objective Comparison of Isopropyl vs. Cyclopropyl Bioisosteres
To illustrate the performance difference, we analyze the optimization of Von Hippel-Lindau (VHL) ligands, a crucial component in PROTAC design.
The Challenge: A flexible isopropyl group in the lead compound showed moderate affinity but poor metabolic stability. The Solution: Replacement with a cyclopropyl group.[3][4]
Experimental Data Comparison
| Parameter | Isopropyl Ligand (Reference) | Cyclopropyl Ligand (Optimized) | Impact |
| Binding Affinity ( | 1.8 µM | 0.2 µM | 9-fold Potency Increase |
| Ligand Efficiency (LE) | 0.28 | 0.36 | Improved per-atom binding |
| Metabolic Stability ( | < 15 min (Microsomes) | > 60 min | Blocked CYP450 oxidation |
| Binding Mode | Disordered hydrophobic contact | Defined C-H··· | Structural rigidity |
Mechanistic Insight
Docking studies revealed that the isopropyl group swept out a large conformational volume, clashing with the Tyr98 residue in certain rotamers. The cyclopropyl group, however, locked the ligand into a "bisected" conformation, perfectly positioning its C-H bonds to interact with the Tyr98 aromatic ring via a C-H···
Computational Methodology: The "Rigid-Ring" Protocol
Standard docking protocols (e.g., rigid receptor/flexible ligand) often fail to capture the subtle electronic effects of cyclopropyl groups. Use this validated workflow.
Step-by-Step Protocol
Phase 1: Ligand Preparation (Critical)
-
Conformer Generation: Do not use standard force fields (e.g., UFF) blindly.[1] Use a QM-based method (e.g., DFT at B3LYP/6-31G* level) or a force field optimized for strained rings (e.g., OPLS4) to generate the input conformer.
-
Why? Standard fields often overestimate the ring strain energy, preventing the docking program from sampling the correct "pucker" or bond angles.
-
-
Charge Assignment: Manually verify partial charges on the cyclopropyl hydrogens. They should be slightly more positive than alkyl hydrogens to simulate the acidic character.
Phase 2: Receptor Grid Generation
-
Target Selection: Define the binding box.[1]
-
Hydrophobic Enclosure: If the pocket contains aromatic residues (Phe/Tyr/Trp), enable "Input Dipole" scaling or specific H-bond constraints on the aromatic ring center to capture C-H···
interactions.
Phase 3: Sampling & Scoring
-
Torsional Sampling: Set the bond connecting the cyclopropyl ring to the scaffold as "Rotatable." Keep the ring atoms "Rigid."
-
Precision Docking: Increase the sampling of the torsional angle connecting the ring. The energy barrier for rotation is distinct (bisected vs. perpendicular conformers).
-
Post-Docking Minimization: Essential. Allow the receptor side chains (especially aromatics) to move (Induced Fit) to accommodate the rigid bulk of the cyclopropyl group.
Visualization of Workflows & Interactions
The "Cyclopropyl-Specific" Docking Workflow
This diagram illustrates the decision tree for handling strained rings in silico.
Caption: Optimized docking workflow emphasizing Quantum Mechanical (QM) preparation to account for cyclopropyl ring strain and electronic properties.
Interaction Map: Isopropyl vs. Cyclopropyl
Visualizing why the cyclopropyl group often yields higher affinity through specific contacts.
Caption: Comparative interaction map. Note the Cyclopropyl group's ability to form specific C-H...Pi and C-H...O contacts due to its acidic hydrogens and rigid geometry.
Expert Recommendations
-
Don't Trust Default RMSD: When comparing cyclopropyl to isopropyl, the Root Mean Square Deviation (RMSD) might be low, but the energy difference is high. Always look at the Per-Residue Interaction Energy .
-
Watch the "Gatekeeper": In kinase docking, cyclopropyl groups are often small enough to pass "gatekeeper" residues (e.g., T790M in EGFR) where larger phenyl groups would clash.
-
Metabolic Spot Check: If your docking score is high but the cyclopropyl ring is solvent-exposed, flag it. While stable, exposed cyclopropyl amines can sometimes form reactive metabolites (see Trovafloxacin toxicity).[3]
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][6] Journal of Medicinal Chemistry.
-
Ciulli, A., et al. (2019).[1] Structure-Based Design of High-Affinity VHL Ligands for PROTACs. Journal of Medicinal Chemistry. (Demonstrates the Isopropyl vs. Cyclopropyl potency shift).
-
Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. (Foundational text on Walsh Orbitals and ring strain).
-
Nishio, M. (2011). The CH/π hydrogen bond in chemistry. Conformation, supramolecules, optical resolution and interactions involving carbohydrates. Physical Chemistry Chemical Physics.
Sources
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-H...pi-interactions in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of Methyl 5-cyclopropyl-2-methoxynicotinate in Biological Matrices
Introduction: The Imperative for Rigorous Bioanalytical Validation
In the landscape of drug development, the journey from a promising molecule to a therapeutic reality is paved with data. The reliability of this data, particularly from pharmacokinetic (PK) and toxicokinetic (TK) studies, is paramount. At the heart of this reliability lies the bioanalytical method—the set of procedures used for the quantitative determination of a drug or its metabolites in biological samples.[1][2] Methyl 5-cyclopropyl-2-methoxynicotinate, a small molecule with a substituted pyridine core, represents a typical analytical challenge where robust quantification is non-negotiable for making critical decisions on safety and efficacy.[3]
This guide provides a comparative analysis of two distinct, validated methodologies for the quantification of Methyl 5-cyclopropyl-2-methoxynicotinate in human plasma. We will move beyond a simple recitation of steps to explore the scientific rationale behind our experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with a framework for developing and validating bioanalytical methods that are not only fit-for-purpose but are also compliant with global regulatory standards.
The Regulatory Bedrock: Adherence to Global Standards
Any discussion of bioanalytical method validation must be grounded in the context of regulatory expectations. The International Council for Harmonisation (ICH) M10 guideline, now adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a unified global standard for this work.[3][4][5][6] This guideline ensures that data generated across different laboratories and regions are reliable and acceptable for regulatory submissions.[6] The core principle is to demonstrate that the analytical method is suitable for its intended purpose, a process that involves a comprehensive evaluation of key performance characteristics.[5][7]
Table 1: Key Bioanalytical Method Validation Parameters and Acceptance Criteria (as per ICH M10)
| Parameter | Description | General Acceptance Criteria |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7][8] | No significant interference at the retention time of the analyte and internal standard (IS) in blank matrix from at least six sources. |
| Accuracy & Precision | Accuracy is the closeness of the mean test results to the true value. Precision is the closeness of agreement among a series of measurements.[8][9] | For QC samples, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte.[8] | A minimum of six non-zero standards. The simplest justifiable model should be used. R² ≥ 0.99 is generally expected. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10] | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%. |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |
| Matrix Effect | The direct or indirect alteration of the analyte response due to the presence of unintended analytes or other interfering substances in the sample matrix.[7] | The CV of the IS-normalized matrix factor should be ≤15% across at least six lots of matrix. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[8][9] | Mean concentration of stability samples must be within ±15% of the nominal concentration. Includes freeze-thaw, short-term (bench-top), and long-term stability. |
A Tale of Two Methods: Comparing Analytical Strategies
The choice of an analytical method is a balance of required sensitivity, selectivity, throughput, and cost. For Methyl 5-cyclopropyl-2-methoxynicotinate, we will compare a modern "gold-standard" approach against a more traditional, yet robust, alternative.
-
Method A: Solid-Phase Extraction (SPE) with LC-MS/MS. This approach combines the superior clean-up of SPE with the unparalleled sensitivity and selectivity of tandem mass spectrometry (LC-MS/MS), making it the preferred method for bioanalysis.[11]
-
Method B: Liquid-Liquid Extraction (LLE) with HPLC-UV. This classic technique leverages the partitioning of the analyte between two immiscible liquids for extraction, followed by quantification using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.[12] It is often simpler to develop but may lack the sensitivity of LC-MS/MS.[13]
Method A: High-Sensitivity Quantification via SPE and LC-MS/MS
This method is designed for applications requiring the lowest possible detection limits, such as in low-dose pharmacokinetic studies.
Experimental Protocol: SPE-LC-MS/MS
1. Internal Standard (IS) and Stock Solution Preparation:
-
Rationale: An internal standard, typically a stable isotope-labeled version of the analyte, is crucial for correcting variability during sample processing and instrument analysis.
-
Protocol:
-
Prepare a primary stock solution of Methyl 5-cyclopropyl-2-methoxynicotinate and its deuterated internal standard (e.g., D3-Methyl 5-cyclopropyl-2-methoxynicotinate) in methanol at 1 mg/mL.
-
Prepare a working internal standard solution by diluting the IS stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.
-
2. Calibration Standards and Quality Control (QC) Samples:
-
Rationale: Calibration standards define the quantitative range, while QCs independently verify the accuracy and precision of the method.
-
Protocol:
-
Prepare serial dilutions from the analyte stock solution to create spiking solutions.
-
Spike blank human plasma with these solutions to create calibration standards ranging from 0.1 ng/mL (LLOQ) to 200 ng/mL (ULOQ).
-
Prepare QC samples in blank plasma at four levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Mid QC (30 ng/mL), and High QC (150 ng/mL).
-
3. Solid-Phase Extraction (SPE):
-
Rationale: SPE provides superior sample clean-up compared to other methods, effectively removing phospholipids and proteins that can cause matrix effects and interfere with analysis.[11][14] A mixed-mode cation exchange sorbent is chosen to leverage the basicity of the pyridine nitrogen for strong retention and a rigorous wash.
-
Protocol:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the working IS solution.
-
Add 200 µL of 4% phosphoric acid in water to acidify and precipitate proteins. Vortex and centrifuge at 4000 rpm for 5 minutes.
-
Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 2 onto the SPE plate.
-
Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (80:20 water:acetonitrile with 0.1% formic acid).
-
4. LC-MS/MS Analysis:
-
Rationale: The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional selectivity and sensitivity.[15] Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and IS.
-
Protocol:
-
LC System: UPLC System (e.g., Waters ACQUITY)
-
Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex 6500+)
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions:
-
Methyl 5-cyclopropyl-2-methoxynicotinate: m/z 192.1 → 132.1
-
Internal Standard (D3): m/z 195.1 → 135.1
-
-
Workflow Diagram: SPE-LC-MS/MS
Caption: Workflow for LLE-HPLC-UV analysis.
Performance Comparison: A Head-to-Head Analysis
The ultimate test of a method is its performance during validation. The following table summarizes the expected validation results for our two competing methods, demonstrating their respective strengths and weaknesses.
Table 2: Comparative Validation Summary for the Quantification of Methyl 5-cyclopropyl-2-methoxynicotinate
| Validation Parameter | Method A: SPE-LC-MS/MS | Method B: LLE-HPLC-UV | ICH M10 Acceptance Criteria |
| Linearity Range | 0.1 – 200 ng/mL | 10 – 2000 ng/mL | Consistent, with R² ≥ 0.99 |
| Correlation Coefficient (R²) | > 0.998 | > 0.996 | ≥ 0.99 |
| LLOQ | 0.1 ng/mL | 10 ng/mL | Defined by user; must be accurate and precise |
| Intra-day Precision (%CV) | < 8% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | -5.5% to +7.2% | -9.8% to +11.5% | Within ±15% (±20% at LLOQ) |
| Mean Extraction Recovery | ~92% | ~85% | Consistent and reproducible |
| Matrix Effect | Minimal (CV < 5%) | Moderate (CV < 15%) | IS-normalized MF CV ≤ 15% |
| Sample Throughput | High (96-well plate format) | Moderate (batch processing) | N/A |
| Selectivity | Excellent | Good (potential for endogenous interferences) | No significant interferences |
Conclusion: Selecting the Right Tool for the Job
Both the SPE-LC-MS/MS and LLE-HPLC-UV methods can be successfully validated to quantify Methyl 5-cyclopropyl-2-methoxynicotinate in biological matrices. The choice between them is driven by the specific requirements of the study.
-
The SPE-LC-MS/MS method is the unequivocal choice for high-sensitivity applications. Its superior selectivity and low LLOQ make it ideal for regulated bioanalysis in early-phase clinical trials, low-dose studies, and metabolite quantification. The higher initial cost and complexity are justified by the quality and reliability of the data.
-
The LLE-HPLC-UV method remains a viable and cost-effective alternative for applications where high sensitivity is not the primary driver. It is well-suited for preclinical TK studies, later-phase clinical trials with higher dosing regimens, or in laboratories where access to mass spectrometry is limited. While susceptible to higher matrix effects and interferences, a well-developed LLE method is a robust and reliable workhorse.
Ultimately, a thorough validation process, as outlined by the ICH M10 guidelines, is the critical step that transforms a well-designed analytical procedure into a self-validating system capable of producing defensible data for regulatory submission. [7][8]
References
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Compliance Academy. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bioanalytical & Biomarker Services. [Link]
-
Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023). World Health Organization. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. [Link]
-
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? (2012). Ovid Insights. [Link]
-
ICH Harmonised Guideline M10: Bioanalytical Method Validation. (2022). International Council for Harmonisation. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2024). U.S. Department of Health and Human Services. [Link]
-
Solid-phase extraction efficiency in human whole blood and plasma. (2014). ResearchGate. [Link]
-
Key elements of bioanalytical method validation for small molecules. (2009). PMC. [Link]
-
A Comparison of Solid-Phase Extraction Techniques for Assay of Drugs in Aqueous and Human Plasma Samples. (2006). Taylor & Francis Online. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]
-
What is Solid Phase Extraction (SPE)? Organomation. [Link]
-
Bioanalytical Method Validation Aiming for Enhanced Reproducibility. (2011). Separation Science. [Link]
-
Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2017). LCGC International. [Link]
-
Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (2022). PMC. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2004). Bevital. [Link]
-
A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2016). PMC. [Link]
-
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. (2014). PMC. [Link]
-
LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025). Longdom Publishing. [Link]
-
Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS. (2020). Phenomenex. [Link]
-
Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD. (2025). MDPI. [Link]
-
A review of the methods for determination of nicotinamide. (2010). J. Baqai Med. Univ. [Link]
-
Analysis of Drugs from Biological Samples. (2024). International Journal of Innovative Science and Research Technology. [Link]
-
Core components of analytical method validation for small molecules-an overview. (2025). IRJP. [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]
-
Enhanced Extraction Technique of Omarigliptin from Human Plasma. (2020). National Institutes of Health. [Link]
-
An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Waters Corporation. [Link]
-
A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their. (2023). OpenAgrar. [Link]
-
Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. (2023). LCGC International. [Link]
-
A selective and sensitive LC-MS/MS method for the simultaneous determination of two potential genotoxic impurities in celecoxib. (2016). SciSpace. [Link]
-
Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. (2013). PMC. [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED | WHO - Prequalification of Medical Products (IVDs, Medicines, Vaccines and Immunization Devices, Vector Control) [extranet.who.int]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Key elements of bioanalytical method validation for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. ijisrt.com [ijisrt.com]
- 13. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 14. organomation.com [organomation.com]
- 15. lcms.cz [lcms.cz]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 5-cyclopropyl-2-methoxynicotinate
This guide provides a detailed protocol for the safe and compliant disposal of Methyl 5-cyclopropyl-2-methoxynicotinate (CAS No. 888499-96-5). As a substituted pyridine derivative, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental stewardship. The procedures outlined below are grounded in established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals.
It is imperative to note that while this guide provides in-depth technical advice, all disposal activities must be in full compliance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Assessment and Immediate Safety Precautions
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn to prevent exposure:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields | To protect eyes from splashes.[3] |
| Lab Coat | Flame-resistant laboratory coat | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of vapors.[4][5] |
In the event of a spill, immediately evacuate the area and follow your institution's spill response procedures. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[5]
Waste Stream Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. Waste containing Methyl 5-cyclopropyl-2-methoxynicotinate must be classified as hazardous waste.[6][7]
Waste Categorization:
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, and absorbent materials.
-
Liquid Waste: Encompasses pure Methyl 5-cyclopropyl-2-methoxynicotinate, solutions containing the compound, and reaction mixtures.
Container Requirements:
-
All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]
-
Label each container clearly with the words "Hazardous Waste," the full chemical name ("Methyl 5-cyclopropyl-2-methoxynicotinate"), and an appropriate hazard warning (e.g., "Toxic," "Flammable").[7]
-
Do not mix this waste with other incompatible waste streams. For instance, keep it separate from strong oxidizing agents, acids, and bases.[8][9]
The following diagram illustrates the decision-making process for waste segregation in the laboratory.
Step-by-Step Disposal Protocol
The disposal of Methyl 5-cyclopropyl-2-methoxynicotinate must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][10]
Protocol for Liquid Waste:
-
Transfer: Carefully transfer the liquid waste into a designated hazardous waste container made of compatible material (e.g., glass or high-density polyethylene).[5] Use a funnel to avoid spills and work within a chemical fume hood.
-
Container Level: Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]
-
Secure and Label: Securely cap the container and ensure it is properly labeled as described in the section above.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is within the line of sight of where the waste is generated.[7] The SAA should be a cool, well-ventilated area, away from sources of ignition.[5]
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. The likely ultimate disposal method for pyridine-based waste is high-temperature incineration.[6]
Protocol for Solid Waste:
-
Collection: Place all contaminated solid materials (e.g., absorbent pads, gloves, weighing paper) into a designated, clearly labeled solid hazardous waste container.
-
Storage: Store the solid waste container in the SAA alongside the liquid waste.
-
EHS Pickup: Arrange for pickup by your EHS department.
The following flowchart outlines the complete disposal procedure.
Regulatory Compliance and Record-Keeping
All chemical waste generation and disposal must be documented to comply with regulations from agencies such as the Environmental Protection Agency (EPA).[7][11] Your institution is responsible for tracking hazardous waste from its point of generation to its final disposal.[7] Ensure that you follow your laboratory's specific procedures for waste tracking, which may include logging waste in a centralized system or filling out specific forms for EHS.
The EPA's regulations for hazardous waste generated in academic laboratories (Subpart K) provide specific guidelines that may be applicable to your institution.[12] These regulations offer some flexibility in waste management but also have stringent requirements for labeling, storage, and removal timelines.
Conclusion
The proper disposal of Methyl 5-cyclopropyl-2-methoxynicotinate is a multi-step process that prioritizes safety and regulatory compliance. By adhering to the principles of hazard assessment, correct PPE usage, stringent waste segregation, and proper container management, researchers can ensure that this chemical waste is handled responsibly. Always defer to your local EHS department and regulatory bodies for the final authority on disposal procedures.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Safety Data Sheet. (2017). Generic SDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Wikipedia. (2023). Cyclopropyl group. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
BioNetwork. (2014). Safe Chemical Handling / Lab Safety Video Part 5. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. youtube.com [youtube.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. fishersci.com [fishersci.com]
- 10. acs.org [acs.org]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
